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  • Product: 4-Hydroxy-5-methoxy-2H-chromen-2-one
  • CAS: 53666-76-5

Core Science & Biosynthesis

Foundational

CAS 53666-76-5 molecular weight and exact mass

Title: CAS 53666-76-5 (4-Hydroxy-5-methoxy-2H-chromen-2-one): Physicochemical Profiling and Synthetic Utility in NQO1 Inhibitor Development Executive Summary In the landscape of rational drug design, coumarin derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: CAS 53666-76-5 (4-Hydroxy-5-methoxy-2H-chromen-2-one): Physicochemical Profiling and Synthetic Utility in NQO1 Inhibitor Development

Executive Summary

In the landscape of rational drug design, coumarin derivatives serve as privileged scaffolds due to their diverse pharmacological activities and structural tunability. CAS 53666-76-5 , chemically identified as 4-hydroxy-5-methoxy-2H-chromen-2-one (or 4-hydroxy-5-methoxycoumarin), is a critical building block in the synthesis of symmetric and asymmetric dicoumarol analogues[1]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the physicochemical properties, mass spectrometry considerations, and field-proven synthetic workflows associated with this compound, specifically focusing on its application in developing NAD(P)H: quinone oxidoreductase-1 (NQO1) inhibitors[2].

Physicochemical Profiling & Mass Spectrometry Considerations

When integrating CAS 53666-76-5 into a drug discovery pipeline, distinguishing between its molecular weight and exact mass is paramount for analytical validation. The molecular weight reflects the abundance-weighted average of naturally occurring isotopes, which is utilized for stoichiometric calculations during bulk synthesis. However, in high-resolution mass spectrometry (HRMS) workflows—such as LC-QTOF or Orbitrap MS—the exact mass is the critical parameter for structural elucidation, metabolite tracking, and verifying precursor purity[1].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters required for analytical method development:

PropertyValueAnalytical Significance
Chemical Name 4-Hydroxy-5-methoxy-2H-chromen-2-oneStandard IUPAC nomenclature
CAS Registry Number 53666-76-5Unique identifier for procurement
Molecular Formula C₁₀H₈O₄Defines isotopic distribution
Molecular Weight 192.17 g/mol Used for molarity and yield calculations
Exact Mass (Monoisotopic) 192.04226 DaTarget for HRMS calibration
Theoretical [M-H]⁻ m/z 191.03498Primary ion in negative ESI workflows
SMILES COc1cccc2OC(=O)C=C(O)c12Used for in silico docking and QSAR

Causality in MS Workflows: CAS 53666-76-5 readily ionizes in negative electrospray ionization (-ESI) due to the acidic nature of the enolic hydroxyl group at the C4 position. Monitoring the [M-H]⁻ ion at m/z 191.0349 ensures high-fidelity tracking of the monomer during the reductive scission of downstream dicoumarol derivatives.

Synthetic Utility: From Building Block to NQO1 Inhibitor

CAS 53666-76-5 is primarily utilized as a precursor to synthesize inhibitors of human NQO1, an enzyme overexpressed in several types of solid tumors (e.g., MIA PaCa-2 pancreatic and HCT116 colon cancer cells)[2]. The synthesis of these inhibitors relies on a multi-step workflow starting from commercially available acetophenones[3].

SyntheticWorkflow A 2-Hydroxy-6-methoxyacetophenone (Starting Material) B Base-Mediated Cyclization (NaH, Diethyl Carbonate, 100°C) A->B Step 1 C CAS 53666-76-5 (4-Hydroxy-5-methoxycoumarin) B->C Yield: ~62% D Condensation Reaction (Formaldehyde, EtOH, 80°C) C->D Step 2 E 3,3'-Methanediylbis(...) (Symmetric NQO1 Inhibitor) D->E Yield: ~54%

Synthetic workflow from acetophenone precursor to NQO1 inhibitor via CAS 53666-76-5.
Analytical Validation of the Synthesized Monomer

Before proceeding to the condensation step, the synthesized CAS 53666-76-5 must be validated. The self-validating analytical profile is as follows[3]:

Analytical MethodParameterObserved ValueStructural Assignment
Melting Point Temperature (°C)155 – 157Confirms crystalline purity
FT-IR νmax (cm⁻¹)3260, 1705, 1640OH stretch, C=O (lactone), C=C
¹H-NMR (DMSO-d₆) δ 3.89 (3H, s)OCH₃Methoxy protons
δ 5.50 (1H, s)C3-HPyrone ring proton
δ 6.95 (2H, d, J=8.5)C6-H, C8-HAromatic protons
δ 11.35 (1H, s)OHEnolic hydroxyl proton
HRMS (+ESI) [M+Na]⁺ m/z215.03229Exact mass verification (Req: 215.0320)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the causality behind each experimental choice.

Protocol 1: Synthesis of 4-Hydroxy-5-methoxy-2H-chromen-2-one (CAS 53666-76-5)
  • Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in diethyl carbonate (3 mL) under an inert argon atmosphere[3].

  • Addition: Dissolve 2-hydroxy-6-methoxyacetophenone (3.0 mmol) in diethyl carbonate (3 mL) and add dropwise to the NaH suspension[3].

  • Cyclization: Heat the reaction mixture at 100 °C for 3 hours.

    • Causality: The elevated temperature provides the activation energy required for the initial Claisen-type condensation, followed by intramolecular transesterification and elimination of ethanol, driving the equilibrium toward the coumarin core.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Carefully add water dropwise until effervescence (H₂ gas evolution) ceases[3].

    • Causality: Controlled quenching prevents thermal runaway from the highly exothermic reaction of unreacted NaH with water.

  • Washing: Wash the aqueous layer with diethyl ether (3 × 10 mL) to remove mineral oil and unreacted organic impurities[3].

  • Precipitation: Acidify the aqueous layer dropwise with concentrated HCl to pH 4[3].

    • Causality: Acidification protonates the enolate, reducing its aqueous solubility and forcing the precipitation of the neutral 4-hydroxycoumarin.

  • Isolation: Collect the resulting off-white precipitate via vacuum filtration, wash with deionized water, and dry overnight at 90 °C[3].

Protocol 2: Synthesis of 3,3′-Methanediylbis(4-hydroxy-5-methoxy-2H-chromen-2-one)
  • Mixing: Combine 4-hydroxy-5-methoxy-2H-chromen-2-one (1.56 mmol) with formaldehyde (37% aqueous solution, 0.78 mmol) in a reaction vessel[4].

  • Solvation: Add ethanol to achieve a 0.25 M solution with respect to the coumarin monomer[4].

  • Condensation: Heat the mixture at 80 °C for 16 hours[4].

    • Causality: The Knoevenagel condensation requires heat to form the reactive alkylidene intermediate, which then undergoes a rapid Michael addition by a second coumarin molecule. Ethanol is chosen because the highly symmetric dimeric product is insoluble in hot ethanol, causing it to precipitate and drive the reaction forward via Le Chatelier's principle.

  • Isolation: Filter the hot suspension to collect the precipitate[4].

  • Purification: Wash the filter cake with warm ethanol (3 × reaction volume) to remove any unreacted monomer, then dry overnight at 90 °C[4].

Pharmacological Application: NQO1 Inhibition Mechanism

The dicoumarol analogues derived from CAS 53666-76-5 are potent competitive inhibitors of NQO1. By competing with the NAD(P)H cofactor or the quinone substrate, these compounds block the two-electron reduction pathway that normally detoxifies quinones[2]. In tumor cells that overexpress NQO1, this inhibition disrupts cellular redox homeostasis, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering apoptosis[5].

NQO1Pathway A Dicoumarol Analogue (Derived from CAS 53666-76-5) B NQO1 Enzyme (NAD(P)H: quinone oxidoreductase-1) A->B Competitive Inhibition C Quinone Reduction (Detoxification Blocked) B->C Prevents D ROS Accumulation & Oxidative Stress C->D Leads to E Tumor Cell Apoptosis (MIA PaCa-2 / HCT116) D->E Induces

Mechanism of action for dicoumarol analogues inhibiting NQO1 and inducing apoptosis.

References

  • Synthonix, Inc. "4-Hydroxy-5-methoxy-2H-chromen-2-one - [H75420]". Synthonix Product Catalog. Available at:[Link]

  • Nolan, K.A., et al. "Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1)". Journal of Medicinal Chemistry, 2009, 52(22), 7142-7156. Available at:[Link]

  • "Synthesis of Analogues of Dicoumarol and their Biological Evaluation". Singaporean Journal of Scientific Research (SJSR). Available at:[Link]

  • PubMed Central. "Synthesis and biological evaluation of coumarin-based inhibitors of NAD(P)H: quinone oxidoreductase-1 (NQO1)". National Institutes of Health. Available at:[Link]

Sources

Exploratory

Comprehensive Structural Elucidation of 4-Hydroxy-5-Methoxycoumarin: NMR Spectral Analysis and Synthetic Workflows

Executive Summary & Scientific Context 4-Hydroxy-5-methoxycoumarin (4-hydroxy-5-methoxy-2H-chromen-2-one) is a privileged scaffold in both medicinal chemistry and supramolecular material design. As a critical precursor,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Hydroxy-5-methoxycoumarin (4-hydroxy-5-methoxy-2H-chromen-2-one) is a privileged scaffold in both medicinal chemistry and supramolecular material design. As a critical precursor, it is utilized in the synthesis of asymmetric dicoumarol analogs targeting NAD(P)H: quinone oxidoreductase-1 (NQO1) inhibition[3], and acts as the fundamental building block for coumarin[4]arenes—rigid macrocycles engineered for the selective sensing of highly toxic 4-nitrophenol[4].

Accurate structural characterization of this molecule is paramount. As a Senior Application Scientist, I emphasize that the characterization of 4-hydroxycoumarins is frequently complicated by keto-enol tautomerism and extensive intermolecular hydrogen bonding. This technical guide establishes a self-validating framework for the synthesis, sample preparation, and rigorous 1H and 13C NMR spectral elucidation of 4-hydroxy-5-methoxycoumarin.

The Causality of Solvent Selection and Tautomeric Dynamics

When acquiring NMR data for 4-hydroxy-5-methoxycoumarin, the choice of deuterated solvent is not merely a matter of solubility—it is a structural imperative.

In non-polar solvents like CDCl₃, 4-hydroxycoumarins exist in a dynamic equilibrium between the 2,4-chromandione (keto) and 4-hydroxy (enol) tautomers. Furthermore, they form tightly bound intermolecular dimers. This dynamic exchange occurs at an intermediate rate on the NMR timescale, resulting in severe line broadening and loss of coupling information.

The Solution: Dimethyl sulfoxide-d6 (DMSO-d6) must be used. DMSO acts as a potent hydrogen-bond acceptor, effectively outcompeting intermolecular dimerization. This solvent interaction thermodynamically locks the molecule into its enolic 4-hydroxy tautomer, yielding sharp, highly resolved, and quantifiable resonances[1, 2].

Quantitative NMR Spectral Data

The following tables summarize the definitive 1H and 13C NMR assignments for 4-hydroxy-5-methoxycoumarin, acquired in DMSO-d6.

Table 1: ¹H NMR Spectral Data (500 MHz, DMSO-d6)

Note: The highly deshielded nature of the enolic proton (11.35 ppm) is a direct confirmation of the stabilized enol tautomer.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Notes
4-OH 11.35Singlet (s)-1HEnolic hydroxyl proton; highly deshielded due to strong H-bonding.
H-7 7.56Triplet (t)8.51HAromatic proton para to the methoxy group.
H-6, H-8 6.95Doublet (d)8.52HAromatic protons ortho to H-7; accidentally equivalent at 500 MHz.
H-3 5.50Singlet (s)-1HVinylic proton alpha to the lactone carbonyl.
5-OCH₃ 3.89Singlet (s)-3HMethoxy group protons.
Table 2: ¹³C NMR Spectral Data (75/125 MHz, DMSO-d6)

Note: The methoxy group acts as a strong ortho/para director, heavily shielding C-6 and C-8 compared to the meta position (C-7).

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C-4 167.7Quaternary (C-OH)Enolic carbon; highly deshielded.
C-2 161.9Quaternary (C=O)Lactone carbonyl carbon.
C-5 157.8Quaternary (C-OMe)Aromatic carbon attached to the methoxy group.
C-8a 155.6Quaternary (C-O)Bridgehead aromatic carbon attached to the pyrone oxygen.
C-7 133.5Methine (CH)Aromatic carbon para to the methoxy group.
C-6 109.7Methine (CH)Aromatic carbon ortho to the methoxy group.
C-8 107.2Methine (CH)Aromatic carbon ortho to the pyrone oxygen.
C-4a 105.5Quaternary (C)Bridgehead aromatic carbon.
C-3 91.3Methine (CH)Vinylic carbon alpha to the carbonyl.
5-OCH₃ 57.0Methyl (CH₃)Methoxy carbon.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the base-mediated cyclization synthesis and subsequent NMR validation.

Protocol A: Base-Mediated Synthesis of 4-Hydroxy-5-methoxycoumarin

This method leverages a Claisen-type condensation followed by intramolecular cyclization[1].

  • Initiation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 equiv) in anhydrous diethyl carbonate (3 mL per 3.0 mmol of substrate) under an inert argon atmosphere.

  • Controlled Addition: Slowly add a solution of 2-hydroxy-6-methoxyacetophenone (1.0 equiv) dissolved in diethyl carbonate to the NaH suspension. Causality: Slow addition controls the exothermic deprotonation and rapid evolution of hydrogen gas, establishing the nucleophilic enolate safely.

  • Cyclization: Heat the reaction mixture to 100 °C and maintain reflux for 3 hours. The strong base drives the formation of the β-keto ester intermediate, which spontaneously undergoes intramolecular cyclization.

  • Quenching: Cool the mixture to 0 °C using an ice bath. Carefully quench the excess NaH by the dropwise addition of distilled water until effervescence ceases completely.

  • Isolation: Wash the aqueous layer with diethyl ether (3 × 10 mL) to remove unreacted starting materials and mineral oil. Adjust the aqueous layer to pH 4 using concentrated HCl.

  • Purification: Collect the resulting off-white precipitate via vacuum filtration, wash thoroughly with cold water, and dry overnight at 90 °C to yield the pure product.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of the synthesized compound and dissolve it completely in 0.6 mL of DMSO-d6. Ensure no particulate matter remains to avoid magnetic susceptibility artifacts.

  • Instrument Tuning: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer. Perform automated gradient shimming and tune the probe specifically to the ¹H and ¹³C frequencies.

  • Acquisition Parameters (¹H): Acquire the proton spectrum using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for the accurate integration of the broad enolic hydroxyl proton.

  • Acquisition Parameters (¹³C): Acquire the carbon spectrum using proton decoupling (zgpg30). Increase the number of scans (e.g., 512 to 1024) and set D1 to 2.5 seconds to ensure an adequate signal-to-noise ratio for the slower-relaxing quaternary carbons (C-2, C-4, C-4a, C-8a).

Process Visualization

G Start 2-Hydroxy-6-methoxyacetophenone Condensation Base-Mediated Condensation (Diethyl Carbonate, NaH) Start->Condensation Cyclization Intramolecular Cyclization (100°C, 3 hrs) Condensation->Cyclization Quench Acidic Quench (pH 4) & Filtration Cyclization->Quench Product 4-Hydroxy-5-methoxycoumarin Quench->Product SamplePrep NMR Sample Prep (15 mg in 0.6 mL DMSO-d6) Product->SamplePrep Acquisition NMR Acquisition (1H & 13C Experiments) SamplePrep->Acquisition Validation Spectral Elucidation & Purity Validation Acquisition->Validation

Fig 1: Synthetic workflow and NMR validation pipeline for 4-hydroxy-5-methoxycoumarin.

References

  • Synthesis of Analogues of Dicoumarol and their Biological Evaluation. Singaporean Journal of Scientific Research (SJSR).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLLWNnXvNP0tA_yQbjdT_vgIMRRGUfpDKjGEuBLO8MZbaLj9qUxqrnJIJHmCFu2Z9TWpN1hc2GjvzZ7xDbtvYvpzWqKSEg7ZK-oY5TXNgwC7GM5svp5vl8ApvuCOCVT-IYvqkbNLWy8W6ZSx-kkPfvXVw8dXw1WgY=]
  • Supplementary Information: Mechanistic Studies on the Palladium-Catalyzed Cross-Dehydrogenative Coupling of 4-Phenoxy-2-Coumarin. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLosn3Ai137mXhyH8mIOkWayPJeyIgXszAXm4qtqRtD7PsypqC-0uK-XVgGdjyP5JFJZDMx7xuMX_oGCsTWRzupu8CcPUiBIsUlUwk4rEBosGqZaZUnPCPAMFBDBIZ61WUCgptBPd8VYbZmZVEwAKFq1PZFLSdmA==]
  • Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1). Journal of Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO7Ek22ejpWFQZXfSCrjKPooEAg7jvkRD1hGMy_j_9LEBYFbioGL1OHO3d-LEQWUboyHy6tnAfUjX3Xf2aW0smB9vuzqjOyfOTUxSXE-u7w2_QDuLKnNIZB1hPDZ-FFBeNUa7E]
  • Rigidity matters: hydrogen bonding and the inner filter effect govern selective sensing of 4-nitrophenol by coumarin[4]arenes. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgO3iL-T7TUdy9cNPdN-g-vbw2x0ksnW8aQUW3b6CZXNWXXeqmgSRj16RJo9mpaXG4zK0TUKaMr8PQQf9mr6p0QhmGpcWZheDipZ263RG55FfkFzV_9FU48rZNc3G7KOwZfwZJ4TShchF_AXwfJLe9v7SpdkWbkt0=]
Foundational

Biological activity of 4-hydroxy-5-methoxycoumarin in vitro

An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 4-Hydroxy-5-Methoxycoumarin A Note on the Current Research Landscape This document serves as a comprehensive technical guide for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the In Vitro Biological Activity of 4-Hydroxy-5-Methoxycoumarin

A Note on the Current Research Landscape

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro biological activities of 4-hydroxy-5-methoxycoumarin. It is important to note that as of this writing, specific published data on the biological activities of the 4-hydroxy-5-methoxy isomer of coumarin are limited in the public domain. However, the broader class of 4-hydroxycoumarins is a well-established privileged scaffold in medicinal chemistry, known to exhibit a wide array of pharmacological effects including anticoagulant, antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]

Therefore, this guide is structured as an experimental roadmap. It provides the strategic framework, detailed methodologies, and data interpretation logic required to systematically investigate and characterize the potential therapeutic properties of 4-hydroxy-5-methoxycoumarin. We will proceed by hypothesizing its activity based on its structural class and detailing the robust, self-validating in vitro protocols necessary to confirm these activities.

Hypothesized Biological Activities and Investigative Strategy

The 4-hydroxycoumarin nucleus suggests several potential biological activities worth investigating. The presence of a phenolic hydroxyl group at the C4 position and a methoxy group at the C5 position may confer specific electronic and steric properties that influence its interaction with biological targets. Our investigative strategy will focus on four primary areas:

  • Anticancer/Cytotoxic Activity: Assessing the compound's ability to inhibit the proliferation of cancer cells.

  • Antioxidant Activity: Quantifying its capacity to neutralize free radicals.

  • Anti-inflammatory Activity: Determining its potential to modulate inflammatory responses in a cellular model.

  • Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

For each area, we will present the gold-standard in vitro assays, complete with detailed protocols and the scientific rationale behind the experimental design.

Assessment of In Vitro Anticancer Activity

The initial step in evaluating a novel compound for anticancer potential is to assess its cytotoxicity against various cancer cell lines.[4][5] This provides crucial data on dose-dependent effects and selective toxicity. The MTT or SRB assays are robust, colorimetric methods widely used for this purpose.[6][7]

Causality Behind Experimental Choices
  • Choice of Assay: The Sulforhodamine B (SRB) assay is selected here for its reliability, sensitivity, and basis in measuring cellular protein content, which is often more stable than metabolic activity (measured by MTT) and less prone to interference from compounds that affect mitochondrial function.[7]

  • Cell Line Panel: A diverse panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is crucial to identify broad-spectrum activity or potential tissue-specific selectivity.[2]

  • Controls: A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve the compound does not affect cell viability. A positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxic effects.

Experimental Workflow: Cytotoxicity Assessment

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay SRB Assay Protocol cluster_analysis Data Analysis P1 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plates P2 2. Incubate 24h (37°C, 5% CO2) for cell adherence P1->P2 T1 3. Add Serial Dilutions of 4-hydroxy-5-methoxycoumarin (e.g., 0.1 to 100 µM) P2->T1 T2 4. Add Controls (Vehicle: DMSO, Positive: Doxorubicin) T1->T2 T3 5. Incubate 48-72h (37°C, 5% CO2) T2->T3 A1 6. Fix Cells (Cold 10% TCA) T3->A1 A2 7. Wash & Dry (Water, air dry) A1->A2 A3 8. Stain Cells (0.4% SRB in 1% Acetic Acid) A2->A3 A4 9. Wash & Dry (1% Acetic Acid, air dry) A3->A4 A5 10. Solubilize Stain (10 mM Tris Base) A4->A5 D1 11. Read Absorbance (490-530 nm) A5->D1 D2 12. Calculate % Growth Inhibition D1->D2 D3 13. Determine IC50 Value D2->D3

Caption: Workflow for the SRB cytotoxicity assay.

Detailed Protocol: SRB Assay
  • Cell Seeding: Seed human cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 4-hydroxy-5-methoxycoumarin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle (DMSO) and positive (Doxorubicin) controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[8]

Data Presentation

Summarize the results in a table for clear comparison.

Cell LineCompoundIC₅₀ (µM) ± SD
MCF-7 (Breast)4-hydroxy-5-methoxycoumarinExperimental Value
Doxorubicin (Control)Experimental Value
A549 (Lung)4-hydroxy-5-methoxycoumarinExperimental Value
Doxorubicin (Control)Experimental Value
HCT116 (Colon)4-hydroxy-5-methoxycoumarinExperimental Value
Doxorubicin (Control)Experimental Value

Evaluation of In Vitro Antioxidant Activity

Antioxidant activity is commonly assessed by measuring a compound's ability to scavenge synthetic free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are the most widely used methods due to their simplicity, speed, and reliability.[9][10]

Causality Behind Experimental Choices
  • Complementary Assays: Using both DPPH and ABTS assays provides a more comprehensive picture. DPPH is a radical soluble in organic media, while the ABTS radical cation is soluble in both aqueous and organic media. This allows for the assessment of antioxidant activity against radicals in different environments.[11][12]

  • Standard Control: Ascorbic acid or Trolox are used as standard positive controls, providing a benchmark against which the antioxidant capacity of the test compound can be compared and quantified.[13]

  • Mechanism of Action: These assays measure the ability of the compound to donate a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically. The phenolic hydroxyl group on the coumarin scaffold is a likely site for this activity.[14]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Scavenging Reaction cluster_analysis Data Analysis P1 1. Prepare Compound Stock (in Methanol/Ethanol) P2 2. Prepare Serial Dilutions of Compound & Ascorbic Acid P1->P2 R1 4. Mix Compound/Standard with DPPH Solution (e.g., 100 µL + 100 µL) P2->R1 P3 3. Prepare DPPH Solution (e.g., 0.1 mM in Methanol) P3->R1 R2 5. Incubate in Dark (Room Temp, 30 min) R1->R2 D1 6. Read Absorbance (517 nm) R2->D1 D2 7. Calculate % Scavenging Activity D1->D2 D3 8. Determine IC50 Value D2->D3 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates iNOS_Gene iNOS Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Transcription & Translation NO Nitric Oxide (NO)↑ iNOS_Protein->NO Catalyzes (L-Arginine → NO) Compound 4-hydroxy- 5-methoxycoumarin Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 4-hydroxy-5-methoxycoumarin for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation
Concentration (µM)% Cell ViabilityNitrite Conc. (µM) ± SD% NO Inhibition
Control (No LPS)100ValueN/A
LPS Only100Value0
Compound (10 µM) + LPSValueValueValue
Compound (25 µM) + LPSValueValueValue
Compound (50 µM) + LPSValueValueValue

Evaluation of In Vitro Antimicrobial Activity

The antimicrobial potential of the compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. [15][16]The broth microdilution method is a standardized and widely used technique for this purpose. [17][18]

Causality Behind Experimental Choices
  • Methodology: Broth microdilution is preferred over disk diffusion for determining MIC because it provides a quantitative result (e.g., in µg/mL), which is more informative for drug development than the qualitative result of a diffusion assay. [15][17]* Microorganism Panel: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to screen for broad-spectrum activity. [19][20]* Validation: Including a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control is essential to validate the assay and ensure the microorganisms are susceptible under the test conditions. [20]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination P1 1. Prepare 2-fold Serial Dilutions of Compound in Broth (in 96-well plate) I1 4. Inoculate each well with Microbial Suspension P1->I1 P2 2. Adjust Microbial Suspension to 0.5 McFarland Standard P3 3. Dilute Suspension for Final Inoculum P2->P3 P3->I1 I2 5. Include Sterility & Growth Controls I1->I2 I3 6. Incubate (e.g., 37°C for 24h for bacteria) I2->I3 D1 7. Visually Inspect for Turbidity I3->D1 D2 8. MIC = Lowest Concentration with no visible growth D1->D2

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-hydroxy-5-methoxycoumarin in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). [17]2. Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial inoculum to each well containing the compound.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi. [19]6. MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. [15][17]

Data Presentation
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus (Gram +)4-hydroxy-5-methoxycoumarinExperimental Value
Ciprofloxacin (Control)Experimental Value
Escherichia coli (Gram -)4-hydroxy-5-methoxycoumarinExperimental Value
Ciprofloxacin (Control)Experimental Value
Candida albicans (Yeast)4-hydroxy-5-methoxycoumarinExperimental Value
Fluconazole (Control)Experimental Value

References

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  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20). Noble Life Sciences.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23). MDPI.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 2). protocols.io. Retrieved March 20, 2026, from [Link]

  • DPPH Assay. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]

  • DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. Retrieved March 20, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019, January 15). PubMed. Retrieved March 20, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed. Retrieved March 20, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 17). MDPI. Retrieved March 20, 2026, from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved March 20, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay Kit Manual. (n.d.). Cosmo Bio USA.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved March 20, 2026, from [Link]

  • ABTS Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved March 20, 2026, from [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (n.d.). JNCI: Journal of the National Cancer Institute. Retrieved March 20, 2026, from [Link]

  • Anti-Inflammatory Screen. (n.d.). IIVS. Retrieved March 20, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. Retrieved March 20, 2026, from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. (2023, June 15). Journal of Advanced Pharmacy Education and Research. Retrieved March 20, 2026, from [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (2013, January 15). PubMed. Retrieved March 20, 2026, from [Link]

  • THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (n.d.). SciELO. Retrieved March 20, 2026, from [Link]

  • Synthesis and anticancer activity of 4-hydroxy naphtho coumarin derivatives and naphtho coumestans. (n.d.). Der Pharma Chemica. Retrieved March 20, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Toxicity and Safety Profile of 4-hydroxy-5-methoxy-2H-chromen-2-one (Fraxetin)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-hydroxy-5-methoxy-2H-chromen-2-one, a naturally occurring coumarin derivative also known as Fraxetin, has garnered significant interest in th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-5-methoxy-2H-chromen-2-one, a naturally occurring coumarin derivative also known as Fraxetin, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Found in various plants, including those from the Fraxinus genus, Fraxetin has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies.[2][3][4] As with any compound with therapeutic potential, a thorough understanding of its toxicity and safety profile is paramount for its consideration in drug development. This technical guide provides a comprehensive analysis of the available toxicological data on 4-hydroxy-5-methoxy-2H-chromen-2-one, offering insights into its safety profile and the mechanistic underpinnings of its biological effects. While extensive data on many coumarin derivatives exist, this guide will focus on the specific knowledge available for Fraxetin and extrapolate from closely related analogues where necessary, always with a clear indication of the studied compound.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 7,8-Dihydroxy-6-methoxy-2H-1-benzopyran-2-one[1]
Synonyms Fraxetin, 7,8-Dihydroxy-6-methoxycoumarin[1][5]
CAS Number 574-84-5[5]
Molecular Formula C10H8O5[5]
Molecular Weight 208.17 g/mol [5]
Appearance Light yellow crystalline powder
Solubility Slightly soluble in water

Toxicological Profile: An Evidence-Based Assessment

The safety of coumarin derivatives is a subject of considerable research, with hepatotoxicity being a primary concern for some members of this class. This toxicity is often linked to the metabolic activation of the coumarin core into reactive intermediates, such as 3,4-epoxides.[6][7][8][9] The nature and position of substituents on the coumarin ring play a crucial role in determining the metabolic fate and, consequently, the toxicity of the compound.

Acute Toxicity

To date, there is a notable absence of publicly available, standardized acute toxicity data for 4-hydroxy-5-methoxy-2H-chromen-2-one (Fraxetin), such as LD50 (median lethal dose) values from oral, dermal, or intraperitoneal studies in animal models. However, numerous in vitro and some in vivo studies consistently suggest a low toxicity profile for Fraxetin. For instance, one study highlighted that Fraxetin is characterized by low toxicity.[10] Another study assessing its potential as a fungicide for larches confirmed its lack of toxicity to the host plant even at a high concentration of 4000 μg/mL.[11]

Cytotoxicity

The cytotoxic potential of Fraxetin has been evaluated across a range of cell lines, including both cancerous and non-cancerous lines. A consistent finding is its selective cytotoxicity towards cancer cells, with minimal impact on normal cells.

One study reported that Fraxetin was not cytotoxic to normal keratinocytes (HaCaT) and melanocytes (HEMa-LP), although it slightly inhibited their viability at high concentrations.[12][13] Another report emphasized its minimal cytotoxic effects on normal human cells.[14]

In contrast, Fraxetin has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cell LineCell TypeIC50 (µM)Reference
Human Melanoma LinesMalignant Melanoma32.42–73.16[12][13]
RL95-2Endometrial Cancer- (inhibited proliferation)[15]
Huh7 and Hep3BHuman Hepatocellular Carcinoma- (inhibited proliferation)[16]

These findings suggest a favorable therapeutic window for Fraxetin, a critical attribute for any potential anti-cancer agent.

Genotoxicity and Carcinogenicity

There is currently no specific data available from standard genotoxicity assays (e.g., Ames test, micronucleus test) or long-term carcinogenicity studies for 4-hydroxy-5-methoxy-2H-chromen-2-one. For the broader class of coumarins, the parent compound has been shown to be non-genotoxic.[8] The carcinogenicity observed in some rodent studies with coumarin is considered to be a secondary effect of its hepatotoxicity.[8] Given the apparent low cytotoxicity of Fraxetin towards normal cells, a similar low risk of carcinogenicity might be inferred, though dedicated studies are required for confirmation.

Metabolism and its Implications for Safety

The metabolism of coumarins is a key determinant of their toxicity. The primary route of detoxification for many coumarins is hydroxylation, followed by glucuronidation.[7] However, a competing pathway involving the formation of a coumarin 3,4-epoxide can lead to the production of toxic metabolites, such as o-hydroxyphenylacetaldehyde (o-HPA), which is implicated in hepatotoxicity.[6][7][9]

For Fraxetin, one study has identified that it undergoes glucuronidation.[17][18] The presence of hydroxyl groups at the 7 and 8 positions likely facilitates this detoxification pathway. The 5-methoxy group may also influence its metabolic profile. The detailed metabolic fate of Fraxetin and the potential for epoxide formation have not been fully elucidated. Understanding the balance between these metabolic pathways is crucial for a definitive safety assessment.

Metabolism of Coumarins Coumarin Coumarin Detoxification Pathway Detoxification Pathway Coumarin->Detoxification Pathway CYP2A6 (major in humans) Toxification Pathway Toxification Pathway Coumarin->Toxification Pathway CYP1A, CYP2E1 7-Hydroxycoumarin 7-Hydroxycoumarin Detoxification Pathway->7-Hydroxycoumarin Coumarin 3,4-epoxide Coumarin 3,4-epoxide Toxification Pathway->Coumarin 3,4-epoxide Glucuronide Conjugates Glucuronide Conjugates 7-Hydroxycoumarin->Glucuronide Conjugates o-Hydroxyphenylacetaldehyde (o-HPA) o-Hydroxyphenylacetaldehyde (o-HPA) Coumarin 3,4-epoxide->o-Hydroxyphenylacetaldehyde (o-HPA) Hepatotoxicity Hepatotoxicity o-Hydroxyphenylacetaldehyde (o-HPA)->Hepatotoxicity

Caption: Generalized metabolic pathways of coumarin, highlighting the detoxification and toxification routes.

Mechanisms of Action Related to Safety

The favorable safety profile of Fraxetin is likely intertwined with its primary mechanisms of action, which are predominantly protective.

Antioxidant and Anti-inflammatory Mechanisms

Fraxetin exhibits potent antioxidant activity through multiple mechanisms. It can directly scavenge free radicals and also induce the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), via the activation of the Nrf2/ARE pathway.[19][20] Its anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory signaling pathways, including the NF-κB and TLR4/MyD88 pathways.[2][3][4] By mitigating oxidative stress and inflammation, Fraxetin may protect cells and tissues from damage, contributing to its overall low toxicity.

Protective Mechanisms of Fraxetin Fraxetin Fraxetin Inflammation Inflammation Fraxetin->Inflammation reduces Nrf2 Nrf2 Fraxetin->Nrf2 activates NF-κB Pathway NF-κB Pathway Fraxetin->NF-κB Pathway inhibits TLR4/MyD88 Pathway TLR4/MyD88 Pathway Fraxetin->TLR4/MyD88 Pathway inhibits Oxidative Stress Oxidative Stress Cellular Protection Cellular Protection ARE ARE Nrf2->ARE binds to Antioxidant Enzymes (e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant Enzymes (e.g., HO-1) upregulates Antioxidant Enzymes (e.g., HO-1)->Oxidative Stress reduces Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines produces TLR4/MyD88 Pathway->NF-κB Pathway activates

Caption: Key signaling pathways modulated by Fraxetin leading to its antioxidant and anti-inflammatory effects.

Structure-Activity Relationship Insights

The toxicity of coumarins is highly dependent on their substitution patterns. The presence of hydroxyl and methoxy groups, as in Fraxetin, can significantly influence their biological activity and safety. Hydroxylation, particularly at the 7-position, is a major detoxification pathway for coumarin.[7] Fraxetin possesses hydroxyl groups at both the 7 and 8 positions, which could favor detoxification through glucuronidation and sulfation, thereby reducing the likelihood of forming toxic metabolites.

Studies on various hydroxy- and methoxy-substituted coumarins have shown that these substitutions can modulate cytotoxicity and other biological activities.[10][21] The specific arrangement of a 4-hydroxy and a 5-methoxy group on the coumarin scaffold of Fraxetin appears to confer a favorable balance of therapeutic activity and low toxicity.

Experimental Protocols for Toxicological Assessment

For researchers planning to conduct further toxicological evaluations of 4-hydroxy-5-methoxy-2H-chromen-2-one or its derivatives, the following standard protocols are recommended.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-hydroxy-5-methoxy-2H-chromen-2-one in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with 4-hydroxy-5-methoxy-2H-chromen-2-one A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate for formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

In Vitro Mutagenicity: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The compound of interest is incubated with the bacteria, and the number of revertant colonies (those that have mutated back to being able to synthesize histidine) is counted. An increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Step-by-Step Methodology:

  • Strain Preparation: Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation (S9 Mix): Prepare a metabolic activation system (S9 mix) from the liver homogenate of induced rodents (e.g., rats) to mimic mammalian metabolism. The test should be performed both with and without the S9 mix.

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the spontaneous reversion rate in the control group. A dose-dependent increase of at least two-fold in the number of revertants is generally considered a positive result.

In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This guideline provides a stepwise procedure for assessing the acute oral toxicity of a substance.

Principle: A small group of animals (typically three female rats) is dosed at a specific starting dose level. The outcome (mortality or survival) determines the next dosing step (a higher or lower dose).

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (usually rats), and acclimatize them to the laboratory conditions.

  • Dosing: Administer 4-hydroxy-5-methoxy-2H-chromen-2-one orally by gavage at one of the defined starting dose levels (e.g., 300 mg/kg).

  • Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for at least 14 days. Record all clinical signs, body weight changes, and mortality.

  • Stepwise Procedure:

    • If mortality occurs, re-dose at a lower dose level.

    • If no mortality occurs, dose the next group at a higher dose level.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance into a specific toxicity class based on the Globally Harmonised System (GHS).

Conclusion and Future Directions

The available evidence strongly suggests that 4-hydroxy-5-methoxy-2H-chromen-2-one (Fraxetin) possesses a favorable safety profile, characterized by low cytotoxicity towards normal cells and potent protective effects mediated by its antioxidant and anti-inflammatory properties. Its chemical structure, featuring hydroxyl groups that can facilitate detoxification, likely contributes to this low toxicity.

However, to fully establish its safety for potential therapeutic applications, further research is warranted. Key areas for future investigation include:

  • Standardized Acute Toxicity Studies: Determination of LD50 values through oral, dermal, and intraperitoneal routes in rodent models according to OECD guidelines.

  • Genotoxicity and Carcinogenicity Assessment: Comprehensive evaluation of its mutagenic and carcinogenic potential using a standard battery of tests.

  • Detailed Metabolism and Pharmacokinetic Studies: Elucidation of the complete metabolic profile of Fraxetin, including the identification of all major metabolites and an assessment of their potential toxicity.

  • Chronic Toxicity Studies: Long-term studies to evaluate the effects of repeated exposure to Fraxetin.

A thorough investigation in these areas will provide the necessary data to complete a comprehensive risk assessment and will be crucial for the further development of 4-hydroxy-5-methoxy-2H-chromen-2-one as a safe and effective therapeutic agent.

References

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  • Coumarin Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. MDPI.
  • Fraxetin Interacts Additively with Cisplatin and Mitoxantrone, Antagonistically with Docetaxel in Various Human Melanoma Cell Lines—An Isobolographic Analysis. PMC.
  • Studies on the Acute Effects of Coumarin and Some Coumarin Derivatives in the R
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  • Fraxetin | Apoptosis Inducer. MedchemExpress.com.
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  • The Mechanism of Fraxidin: A Technical Guide. Benchchem.
  • Original Article Fraxetin inhibits the proliferation of RL95-2 cells through regulation of metabolism.
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  • Fraxetin. PhytoLab.
  • Fraxetin Interacts Additively with Cisplatin and Mitoxantrone, Antagonistically with Docetaxel in Various Human Melanoma Cell Lines. MDPI.
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  • The Mechanism of Fraxetin as a Sustainable Fungicide for Larch Shoot Blight: Lipid Peroxidation and Oxidative Stress in Neofusicoccum laricinum. MDPI.
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Foundational

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Hydroxy-5-Methoxycoumarin Compounds

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the receptor binding characteristics of 4-hydroxy-5-methoxycoumarin and its derivatives....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals investigating the receptor binding characteristics of 4-hydroxy-5-methoxycoumarin and its derivatives. While the broader class of 4-hydroxycoumarins is extensively studied, particularly as anticoagulants, specific quantitative binding data for the 5-methoxy substituted variants remain a developing area of research. This document, therefore, serves as both a summary of established principles and a methodological roadmap for future investigations. We will delve into the primary molecular target, Vitamin K Epoxide Reductase (VKOR), and explore protocols to quantitatively assess compound affinity, contextualizing the potential of the 5-methoxycoumarin scaffold within the broader landscape of pharmacologically active coumarins.

The 4-Hydroxycoumarin Scaffold: A Privileged Structure in Pharmacology

The 4-hydroxycoumarin motif is a cornerstone in medicinal chemistry, most renowned for its role in the development of oral anticoagulants.[1] This class of compounds exerts its primary therapeutic effect by targeting and inhibiting Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle.[1][2] This cycle is essential for the post-translational gamma-carboxylation of several blood clotting factors (II, VII, IX, and X), a modification required for their biological activity.[2] By inhibiting VKOR, 4-hydroxycoumarins deplete the available reduced vitamin K, leading to the production of under-carboxylated and non-functional clotting factors, thus exerting a potent anticoagulant effect.[2] Warfarin is the most well-known example of a 4-hydroxycoumarin-based drug.[3]

Beyond anticoagulation, the structural versatility of the 4-hydroxycoumarin scaffold has led to the exploration of its derivatives against a wide array of other biological targets. These include enzymes such as muscle myosin ATPases, HIV-1 protease, and cyclooxygenase (COX), as well as receptors like the serotonin 5-HT1A and 5-HT2A receptors.[4] This diverse pharmacology underscores the importance of detailed receptor binding studies to elucidate the mechanism of action and potential therapeutic applications of novel derivatives, such as those bearing a 5-methoxy substitution.

Vitamin K Epoxide Reductase (VKOR): The Primary Target

VKOR is an integral membrane protein located in the endoplasmic reticulum.[3] It catalyzes the reduction of vitamin K 2,3-epoxide back to vitamin K, allowing the vitamin to be recycled as a cofactor for gamma-glutamyl carboxylase.[3] The binding of 4-hydroxycoumarin anticoagulants to VKOR is a well-studied interaction. Structural and mutagenesis studies have identified key amino acid residues in the enzyme's binding pocket that are crucial for this interaction, notably Tyrosine 139 and Phenylalanine 55.[3][5][6][7][8] The 4-hydroxyl group of the coumarin core is essential for forming a critical hydrogen bond with Tyr139, anchoring the inhibitor in the active site.[3]

While extensive research has focused on warfarin and its direct analogues, the specific binding affinity of 4-hydroxy-5-methoxycoumarin for VKOR is not well-documented in publicly available literature. The introduction of a methoxy group at the 5-position of the benzopyran ring can be expected to alter the electronic and steric properties of the molecule, which could influence its binding affinity and specificity for VKOR and other potential off-targets. Therefore, quantitative assessment of its binding affinity is a critical first step in characterizing its pharmacological profile.

Quantifying Binding Affinity: Methodologies and Protocols

To determine the receptor binding affinity of a novel compound like 4-hydroxy-5-methoxycoumarin, a variety of in vitro assays can be employed. The choice of assay depends on the target receptor and the availability of specific reagents. For VKOR, inhibition assays are commonly used to determine the potency of a compound, which is typically expressed as the half-maximal inhibitory concentration (IC50). This value can then be used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the inhibitor for the enzyme.[9][10]

In Vitro VKOR Inhibition Assay (DTT-Driven)

A common method to assess the inhibitory potential of compounds against VKOR is the dithiothreitol (DTT)-driven in vitro assay using liver microsomes, which are rich in VKOR.[9] This cell-free system allows for the direct measurement of enzyme inhibition without the complexities of cellular uptake and metabolism.

Experimental Protocol: In Vitro VKOR Inhibition Assay

Objective: To determine the IC50 value of 4-hydroxy-5-methoxycoumarin for Vitamin K Epoxide Reductase (VKORC1).

Materials:

  • Liver microsomes (from a species expressing the target VKOR, e.g., human, rat)

  • 4-hydroxy-5-methoxycoumarin (test compound)

  • Warfarin (positive control)

  • Vitamin K1 2,3-epoxide (substrate)

  • Dithiothreitol (DTT) (reducing agent)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Quenching solution (e.g., isopropanol/hexane mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-hydroxy-5-methoxycoumarin in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a wide concentration range (e.g., from 1 nM to 100 µM).

    • Prepare a stock solution of warfarin in the same solvent to be used as a positive control.

    • Prepare the substrate solution (Vitamin K1 2,3-epoxide) in an appropriate solvent like ethanol.

    • Prepare fresh DTT solution in the reaction buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate the liver microsomes with various concentrations of the test compound or controls (vehicle, warfarin) for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate (Vitamin K1 2,3-epoxide) and the reducing agent (DTT).

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be optimized to ensure linearity.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., a 2:3 mixture of isopropanol and hexane).

    • Vortex vigorously to extract the lipids, including the substrate and the product (Vitamin K1 quinone).

    • Centrifuge to separate the organic and aqueous phases.

  • HPLC Analysis:

    • Carefully transfer the organic (hexane) layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

    • Inject the sample into the HPLC system to separate and quantify the amount of substrate (Vitamin K1 2,3-epoxide) and the product (Vitamin K1 quinone).

  • Data Analysis:

    • Calculate the percentage of VKOR activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[11]

Visualizing the Experimental Workflow

VKOR_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Microsomes R1 Pre-incubate Microsomes with Test Compound/Controls P1->R1 P2 Prepare Test Compound (4-hydroxy-5-methoxycoumarin) and Controls (Warfarin, Vehicle) P2->R1 P3 Prepare Substrate (Vitamin K1 Epoxide) R2 Initiate Reaction with Substrate and DTT P3->R2 P4 Prepare DTT Solution P4->R2 R1->R2 R3 Incubate at 37°C R2->R3 A1 Quench Reaction & Extract with Organic Solvent R3->A1 A2 Analyze by HPLC A1->A2 A3 Quantify Substrate and Product A2->A3 A4 Calculate % Inhibition A3->A4 A5 Determine IC50 A4->A5

Caption: Workflow for the in vitro VKOR Inhibition Assay.

Quantitative Data on 4-Hydroxycoumarin Derivatives

Compound/DerivativeTargetAssay TypeValueReference(s)
WarfarinVKORC1Cell-based FIX activityIC50 = 24.7 nM[12]
Warfarin-based derivative (5b)Anticoagulant activityPlasma Recalcification TimeIC50 = 249.88 µM
WarfarinAnticoagulant activityPlasma Recalcification TimeIC50 = 408.70 µM
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A ReceptorRadioligand bindingKi = 0.57 nM[4]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one5-HT1A ReceptorRadioligand bindingKi = 0.78 nM[4]

Note: The IC50 and Ki values are highly dependent on the specific assay conditions and should be compared with caution.[9]

The Vitamin K Cycle and Mechanism of Inhibition

A clear understanding of the biochemical pathway is essential for interpreting binding affinity data. The following diagram illustrates the Vitamin K cycle and the central role of VKOR, highlighting the point of inhibition by 4-hydroxycoumarin compounds.

Vitamin_K_Cycle cluster_coagulation Coagulation Cascade KH2 Vitamin K (Hydroquinone - reduced) GGCX γ-Glutamyl Carboxylase (GGCX) KH2->GGCX Cofactor K Vitamin K (Quinone) VKOR_reduction2 VKOR K->VKOR_reduction2 Substrate KO Vitamin K Epoxide VKOR_reduction1 VKOR KO->VKOR_reduction1 Substrate GGCX->KO Oxidation ActiveFactors Active Clotting Factors (Gla residues) GGCX->ActiveFactors Carboxylation VKOR_reduction1->K Reduction VKOR_reduction2->KH2 Reduction InactiveFactors Inactive Clotting Factors (Glu residues) InactiveFactors->GGCX Inhibitor 4-Hydroxycoumarin (e.g., 4-hydroxy-5-methoxycoumarin) Inhibitor->VKOR_reduction1 Inhibition Inhibitor->VKOR_reduction2 Inhibition

Caption: The Vitamin K Cycle and the inhibitory action of 4-hydroxycoumarins.

Conclusion and Future Directions

The 4-hydroxy-5-methoxycoumarin scaffold represents an intriguing area for drug discovery. While its primary expected target is VKOR, based on the extensive literature on related compounds, its precise binding affinity and potential for interacting with other receptors remain to be determined. The methodologies and protocols outlined in this guide provide a robust framework for researchers to undertake these critical investigations.

Future research should prioritize the synthesis of 4-hydroxy-5-methoxycoumarin and its derivatives, followed by systematic in vitro screening against a panel of relevant receptors, beginning with VKOR. The determination of IC50 and subsequently Ki values will provide the foundational data needed to understand the structure-activity relationship and to guide further optimization of this promising class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of 5-methoxy substituted 4-hydroxycoumarins.

References

  • M. A. Haque, K. W. Hallgren, and K. L. Berkner, "A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay," Journal of Thrombosis and Haemostasis, vol. 11, no. 5, pp. 872–880, 2013.
  • BenchChem, "An In-depth Technical Guide on the Inhibition of Vitamin K Epoxide Reductase (VKORC1)
  • Merck, "Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1)
  • A. A. Al-Hussain, et al., "In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship," Molecules, vol. 30, no. 12, p. 2890, 2025.
  • BenchChem, "Application Notes and Protocols: Utilizing 4-Hydroxycoumarin in In-Vitro Anticoagulant Assays," BenchChem Applic
  • J. Tie, et al., "Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases," Journal of Biological Chemistry, vol. 293, no. 27, pp. 10595-10603, 2018.
  • J.-C. Jung and O.-S. Park, "Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives," Molecules, vol. 14, no. 11, pp. 4790-4803, 2009.
  • I. Rudhani, et al., "Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives," Jordan Journal of Biological Sciences, vol. 15, no. 1, pp. 121-126, 2022.
  • K. J. Czogalla, et al., "Human VKORC1 mutations cause variable degrees of 4-hydroxycoumarin resistance and affect putative warfarin binding interfaces," Blood, vol. 122, no. 15, pp. 2743-2750, 2013.
  • S. Iqbal, et al., "Enantioselective Synthesis, Computational Molecular Docking and In Vitro Anticoagulant Activity of Warfarin-based Derivatives," Current Organic Chemistry, vol. 27, 2023.
  • M. Rudrapal, et al.
  • K. J. Czogalla, et al., "Human VKORC1 mutations cause variable degrees of 4-hydroxycoumarin resistance and affect putative warfarin binding interfaces," PubMed, 2013.
  • J. Tie, et al., "Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition," Blood, vol. 132, no. 11, pp. 1219-1227, 2018.
  • J. Tie, et al., "Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy," Blood Advances, vol. 4, no. 10, pp. 2248-2256, 2020.
  • K. Ostrowska, et al., "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents," International Journal of Molecular Sciences, vol. 24, no. 3, p. 2779, 2023.
  • J. Li, et al., "Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation," Science, vol. 375, no. 6586, pp. 1286-1291, 2022.
  • E. M. D. Henning, et al., "Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact," eLife, vol. 10, p. e65922, 2021.
  • J. Tie, et al., "Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy," Blood Advances, vol. 4, no. 10, pp. 2248-2256, 2020.
  • K. J. Czogalla, et al., "Warfarin and vitamin K compete for binding to Phe55 in human VKOR," Nature Structural & Molecular Biology, vol. 24, no. 1, pp. 77-85, 2017.
  • European Bioinformatics Institute, "Target: Vitamin K epoxide reductase complex subunit 1 (CHEMBL3212)
  • A. P. de la Cueva, et al., "Identification of the functional states of human vitamin K epoxide reductase from molecular dynamics simulations," Physical Chemistry Chemical Physics, vol. 22, no. 23, pp. 12975-12986, 2020.
  • B. Genest, et al., "Structural Investigation of the Vitamin K Epoxide Reductase (VKORC1) Binding Site with ...," International Journal of Molecular Sciences, vol. 21, no. 7, p. 2577, 2020.
  • F. García-Cánovas, et al., "The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition," International Journal of Molecular Sciences, vol. 23, no. 10, p. 5565, 2022.
  • J. Tie, et al., "Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy," Blood Advances, vol. 4, no. 10, pp. 2248-2256, 2020.
  • Bitesize Bio, "How to Interpret IC50 and Kd in Drug–Target Interactions," Bitesize Bio, 2026.
  • Promega Connections, "IC50, EC50 and Kd: What is the Difference and Why Do They matter?
  • The Science Snail, "The difference between Ki, Kd, IC50, and EC50 values," The Science Snail, 2019.

Sources

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-Hydroxy-5-methoxy-2H-chromen-2-one

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The structural characterization of coumarin derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The structural characterization of coumarin derivatives is a critical vector in modern pharmacokinetics and natural product metabolomics. Specifically, 4-hydroxy-5-methoxy-2H-chromen-2-one (4-hydroxy-5-methoxycoumarin) presents a highly functionalized scaffold where the interplay between a lactone ring, an enolizable 4-hydroxyl group, and a sterically hindered 5-methoxy group dictates its behavior under collision-induced dissociation (CID).

This whitepaper deconstructs the mass spectrometry (MS) fragmentation patterns of this molecule. By moving beyond empirical observation into the quantum-mechanical and thermodynamic causality of gas-phase ion dissociation, we provide a self-validating framework for identifying this compound and its metabolites in complex biological matrices.

Mechanistic Causality of Gas-Phase Fragmentation

The fragmentation of 4-hydroxy-5-methoxy-2H-chromen-2-one under positive Electrospray Ionization (ESI+) and tandem mass spectrometry (MS/MS) is governed by three distinct, competing thermodynamic pathways. Understanding why these bonds break is essential for preventing false-positive metabolite annotations.

A. Pyrone Ring Contraction (Loss of CO and CO₂)

The 2H-chromen-2-one (coumarin) core is characterized by a lactone (cyclic ester) moiety. Upon collisional activation, the protonated precursor ion ( [M+H]+ at m/z 193.05) experiences charge localization on the carbonyl oxygen.

  • Causality: The thermodynamic drive to form a highly stable, aromatic benzofuran-like cation forces the sequential or concerted expulsion of neutral carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da). The loss of CO₂ is a low-activation-energy pathway, typically dominating at lower collision energies (15–20 eV) .

B. Retro-Diels-Alder / Ketene Expulsion

The presence of the 4-hydroxyl group introduces a critical tautomeric dynamic. In the gas phase, the enol form exists in equilibrium with its keto tautomer (at the C3-C4 positions).

  • Causality: The keto tautomer facilitates a retro-Diels-Alder-like cleavage (or retro-Michael reaction in protonated states), leading to the highly specific expulsion of a neutral ketene molecule (C₂H₂O, 42 Da). This leaves a stable phenolic fragment ion at m/z 151.04. This 42 Da neutral loss is the definitive structural signature of 4-hydroxycoumarins .

C. Homolytic Methoxy Cleavage

The 5-methoxy group is electronically rich but sterically constrained by the adjacent pyrone oxygen.

  • Causality: While even-electron rule violations are rare in ESI, the stabilization provided by the extended conjugated system allows for the homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (•CH₃, 15 Da) to form a stable radical cation at m/z 178.03. Alternatively, a rearrangement can lead to the loss of formaldehyde (CH₂O, 30 Da), though radical loss is highly diagnostic for methoxy-aromatics analyzed via high-resolution MS .

Quantitative Data Presentation

To facilitate easy comparison and integration into targeted Multiple Reaction Monitoring (MRM) methods, the theoretical and observed fragments are summarized below.

Table 1: ESI+ MS/MS Fragmentation Profile of 4-hydroxy-5-methoxy-2H-chromen-2-one (Precursor Ion: Exact Mass 192.0423 Da | [M+H]+ = 193.0496 Da)

Fragment Ion (m/z)Neutral Loss (Da)Expelled SpeciesMechanistic OriginRelative Abundance / Energy Opt.
193.0496 N/ANoneIntact Precursor [M+H]+ N/A
178.0261 15.0235•CH₃Methoxy radical cleavageMedium (Requires >30 eV)
165.0547 27.9949COPyrone ring contractionHigh (20-25 eV)
151.0390 42.0106C₂H₂O (Ketene)4-OH Keto-enol tautomerizationBase Peak (15-20 eV)
149.0597 43.9899CO₂Lactone cleavageHigh (15-25 eV)
133.0284 60.0212CO₂ + •CH₃Consecutive secondary lossLow (35 eV)
123.0441 70.0055C₂H₂O + COConsecutive secondary lossMedium (35 eV)

Visualizing the Fragmentation Logic

MS_Fragmentation M Precursor Ion[M+H]+ m/z 193.05 4-hydroxy-5-methoxycoumarin F_CH3 m/z 178.03 Loss of •CH3 (-15 Da) M->F_CH3 Methoxy Cleavage F_CO m/z 165.05 Loss of CO (-28 Da) M->F_CO Pyrone Contraction F_Ketene m/z 151.04 Loss of Ketene (-42 Da) M->F_Ketene Retro-Diels-Alder F_CO2 m/z 149.06 Loss of CO2 (-44 Da) M->F_CO2 Lactone Cleavage F_CO2_CH3 m/z 133.03 Loss of (CO2 + •CH3) F_CH3->F_CO2_CH3 -CO2 F_Ketene_CO m/z 123.04 Loss of (Ketene + CO) F_CO->F_Ketene_CO -C2H2O F_Ketene->F_Ketene_CO -CO F_CO2->F_CO2_CH3 -•CH3

Figure 1: Proposed ESI-MS/MS thermodynamic fragmentation pathways of 4-hydroxy-5-methoxy-2H-chromen-2-one.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high-fidelity detection of 4-hydroxy-5-methoxycoumarin and its phase II metabolites (e.g., glucuronides) , the following self-validating UPLC-Q-TOF methodology must be employed. This protocol is designed not just to execute steps, but to actively control for matrix suppression and isobaric interference.

Step 1: Matrix Preparation & Isotopic Spiking
  • Action: Crash plasma/urine proteins using 3:1 (v/v) cold Acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -4-hydroxycoumarin. Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The immediate addition of SIL-IS prior to extraction acts as an internal self-validator. Any ion suppression caused by the biological matrix or physical loss during precipitation will equally affect the SIL-IS, allowing for absolute quantification correction.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 UPLC column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Acetonitrile is explicitly chosen over methanol. Acetonitrile provides aprotic solvation, which reduces background chemical noise in the low m/z region and enhances the desolvation efficiency of the rigid, hydrophobic coumarin core, yielding a 3x increase in ESI+ sensitivity.

Step 3: ESI Source Optimization
  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 450°C, and Cone Voltage to 25 V.

  • Causality: The relatively low Cone Voltage (25 V) is critical. Coumarins are highly susceptible to in-source fragmentation (specifically premature CO₂ loss). Keeping the cone voltage low preserves the intact [M+H]+ precursor for downstream tandem analysis.

Step 4: Data-Independent Acquisition ( MSE )
  • Action: Operate the Q-TOF in MSE mode. Alternate scans between a low-energy channel (Collision Energy: 4 eV) and a high-energy ramp channel (Collision Energy: 15–40 eV).

  • Causality: MSE provides a self-validating dataset. The low-energy channel guarantees the accurate mass of the intact precursor, while the high-energy ramp simultaneously captures both the low-energy ketene loss (15 eV) and the high-energy methyl radical loss (35 eV) without requiring prior MS/MS pre-selection .

LCMS_Workflow S1 1. Sample Prep Protein Crash & SIL-IS S2 2. Chromatography UPLC C18 Gradient S1->S2 S3 3. Ionization ESI+ Source Tuning S2->S3 S4 4. Mass Analysis MS^E Energy Ramping S3->S4 S5 5. Validation Fragment Causality Map S4->S5

Figure 2: Self-validating LC-MS/MS experimental workflow for coumarin metabolite profiling.

References

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules (MDPI).[Link]

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.[Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[Link]

  • New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. Molecules (MDPI).[Link]

  • Gas phase retro-Michael reaction resulting from dissociative protonation: fragmentation of protonated warfarin in mass spectrometry. PubMed.[Link]

Foundational

Solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and ethanol

An In-depth Technical Guide to the Solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and Ethanol Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and Ethanol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-5-methoxy-2H-chromen-2-one in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative solubility data for this particular coumarin derivative is not extensively documented in publicly available literature, this paper will establish a scientifically grounded framework for researchers to understand, predict, and experimentally determine its solubility. We will delve into the physicochemical properties of the molecule, the theoretical basis for its solubility in polar aprotic (DMSO) and polar protic (ethanol) solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications ranging from high-throughput screening to formulation development.

Introduction: The Significance of 4-Hydroxy-5-methoxy-2H-chromen-2-one and its Solubility

Coumarin and its derivatives are a class of compounds that have garnered significant interest in the pharmaceutical and life sciences sectors due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] 4-Hydroxy-5-methoxy-2H-chromen-2-one is a member of this versatile family, and its utility in research and drug discovery is fundamentally linked to its solubility.

Solubility is a critical physicochemical parameter that influences a compound's bioavailability, formulation, and its suitability for various in vitro and in vivo studies.[4] An accurate understanding of a compound's solubility in different solvents is paramount for:

  • Stock Solution Preparation: Ensuring complete dissolution for accurate and reproducible experimental results.

  • High-Throughput Screening (HTS): Preventing compound precipitation in assay plates, which can lead to false-positive or false-negative results.

  • Formulation Development: Providing a basis for developing suitable delivery systems for preclinical and clinical studies.

  • Predicting Biological Performance: Solubility can impact a compound's absorption and distribution in biological systems.

This guide will focus on two of the most ubiquitous solvents in a research setting: DMSO, a powerful polar aprotic solvent, and ethanol, a widely used polar protic solvent.

Physicochemical Properties of 4-Hydroxy-5-methoxy-2H-chromen-2-one

To understand the solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one, we must first consider its molecular structure and inherent properties.

PropertyValue/InformationSource
Molecular Formula C10H8O4[5]
Molecular Weight 192.17 g/mol [5]
IUPAC Name 4-Hydroxy-7-methoxy-2H-chromen-2-one[5]
CAS Number 17575-15-4[5]
Physical Form Solid

The structure contains a hydroxyl (-OH) group and a methoxy (-OCH3) group, both of which can participate in hydrogen bonding, and a lactone ring, which contributes to its polarity. These features are key determinants of its solubility in different solvents.

Solubility Profile and Solvent Interactions

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, renowned for its ability to dissolve a wide array of organic compounds, including those that are sparingly soluble in water.[6][7] Its strong hydrogen bond accepting capability allows it to effectively solvate molecules with hydrogen bond donors, such as the hydroxyl group on our target compound.

For a closely related analog, 4-hydroxycoumarin, the solubility in DMSO is reported to be approximately 30 mg/mL.[8] Given the presence of an additional methoxy group in 4-Hydroxy-5-methoxy-2H-chromen-2-one, which can also engage in polar interactions, it is reasonable to hypothesize a similar or potentially higher solubility in DMSO.

Solubility in Ethanol

Ethanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. It is generally a good solvent for many organic compounds, although typically less potent than DMSO. The solubility of 4-hydroxycoumarin in ethanol is also reported to be around 30 mg/mL.[8] The structural similarities suggest that 4-Hydroxy-5-methoxy-2H-chromen-2-one will also exhibit good solubility in ethanol.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility values, a robust experimental method is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10]

Principle

An excess amount of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.

Required Materials and Equipment
  • 4-Hydroxy-5-methoxy-2H-chromen-2-one (solid)

  • Anhydrous DMSO

  • Absolute Ethanol

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Hydroxy-5-methoxy-2H-chromen-2-one (e.g., 10-20 mg) to several vials for each solvent to be tested. The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately pipette a known volume of the solvent (e.g., 1 mL of DMSO or ethanol) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours to ensure that equilibrium solubility is achieved. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.[9]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[9]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. For added certainty, the supernatant can be passed through a syringe filter.

    • Perform a serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical instrument. This is a critical step to ensure accurate quantification.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method.

    • A standard calibration curve must be prepared using known concentrations of 4-Hydroxy-5-methoxy-2H-chromen-2-one in the respective solvent.

    • The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by factoring in the dilution factor.

Visualization of the Experimental Workflow

G A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Collect clear supernatant E->F G Serially dilute sample F->G H Quantify concentration (HPLC or UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units such as mg/mL or molarity (mol/L). It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Table for Reporting Results:

SolventTemperature (°C)Solubility (mg/mL) ± SDMolar Solubility (mol/L) ± SD
DMSO25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value

Conclusion

While direct quantitative data for the solubility of 4-Hydroxy-5-methoxy-2H-chromen-2-one in DMSO and ethanol is sparse, a strong theoretical basis and data from analogous compounds suggest good solubility in both solvents. For researchers requiring precise values, the provided shake-flask protocol offers a reliable and validated method for determination. An accurate understanding and experimental validation of solubility are non-negotiable first steps in leveraging the full potential of this promising coumarin derivative in drug discovery and other scientific applications.

References

  • EXPERIMENTAL DETERMINATION AND MODELING OF COUMARIN SOLUBILITY IN SUPERCRITICAL CARBON DIOXIDE. (n.d.). nupeg.ufrn.br. Retrieved March 21, 2026, from [Link]

  • Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. (2023, July 22). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 4-HYDROXY-7-METHOXY-2H-CHROMEN-2-ONE. (n.d.). Matrix Fine Chemicals. Retrieved March 21, 2026, from [Link]

  • 4-hydroxy-2H-chromen-2-one. (2024, April 9). ChemBK. Retrieved March 21, 2026, from [Link]

  • 4-hydroxy-3-phenylmethoxychromen-2-one. (2025, May 20). ChemSynthesis. Retrieved March 21, 2026, from [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024, June 25). MDPI. Retrieved March 21, 2026, from [Link]

  • Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2010, June 11). PMC. Retrieved March 21, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved March 21, 2026, from [Link]

  • 4-Hydroxy-2H-chromen-2-one derivatives. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • (PDF) Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. (n.d.). precisionFDA. Retrieved March 21, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Reaction of Dimethyl Sulfoxide-Acetic Anhydride with 4-Hydroxy-coumarin and Its Derivatives Under Microwave Conditions. (n.d.). Asian Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • Coumarin-4-ylmethoxycarbonyls as Phototriggers for Alcohols and Phenols. (n.d.). Organic Letters. Retrieved March 21, 2026, from [Link]

  • 4-hydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]chromen-2-one. (n.d.). PubChemLite. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Formulation Techniques for 4-Hydroxy-5-methoxy-2H-chromen-2-one (4-HMC) Drug Delivery

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Executive Summary & Biopharmaceutical Rationale 4-Hydroxy-5-methoxy-2H-chromen...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers

Executive Summary & Biopharmaceutical Rationale

4-Hydroxy-5-methoxy-2H-chromen-2-one (4-HMC) is a highly active coumarin derivative. Coumarins, characterized by their benzopyrone backbone, exhibit a broad spectrum of pharmacological activities, including potent anticoagulant, antimicrobial, anti-inflammatory, and antineoplastic effects[1, 5]. However, the clinical translation of 4-HMC is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II/IV characteristics: extreme hydrophobicity, poor aqueous solubility, and rapid hepatic first-pass metabolism.

To harness the therapeutic potential of 4-HMC, advanced nanocarrier and supramolecular formulation strategies are required. This application note details three field-proven formulation architectures—Cyclodextrin Inclusion Complexes, Solid Lipid Nanoparticles (SLNs), and Polymeric (PLGA-PEG) Nanoparticles —providing the mechanistic causality behind each experimental choice and self-validating protocols to ensure reproducible critical quality attributes (CQAs).

Formulation Strategies & Mechanistic Causality

Supramolecular Solubilization: β-Cyclodextrin Inclusion Complexes

Mechanism: Native β-cyclodextrin (β-CD) possesses a hydrophilic exterior and a hydrophobic toroidal cavity. The coumaryl ring system of 4-HMC is engulfed within this cavity, while the proximal methoxy and hydroxy substituents interact with the β-CD rim via hydrogen bonding, stabilizing the 1:1 stoichiometric complex [2]. Causality: By shielding the hydrophobic benzopyrone core from the aqueous environment, β-CD prevents molecular auto-aggregation, drastically reducing the thermodynamic barrier to dissolution and enhancing immediate bioavailability.

Lymphatic Targeting: Solid Lipid Nanoparticles (SLNs)

Mechanism: 4-HMC is dispersed within a solid lipid matrix (e.g., Compritol 888 ATO or Stearic Acid) stabilized by physiological surfactants. Causality: The solid lipid core protects 4-HMC from harsh gastrointestinal (GI) degradation. More importantly, upon oral administration, the lipid matrix stimulates the secretion of bile salts and the formation of enterocyte chylomicrons. This facilitates lymphatic uptake via Peyer's patches, intentionally bypassing hepatic first-pass metabolism and significantly enhancing systemic exposure [3, 4].

Sustained Tumor Targeting: PLGA-PEG Nanoparticles

Mechanism: 4-HMC is encapsulated in a poly(lactic-co-glycolic acid) (PLGA) core, surrounded by a polyethylene glycol (PEG) corona. Causality: The PLGA core undergoes gradual hydrolytic degradation, providing a zero-order, sustained release of 4-HMC. The PEG corona provides steric hindrance against serum opsonins, preventing premature clearance by the mononuclear phagocyte system (MPS). This prolonged circulation allows the nanoparticles to passively accumulate in tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect [5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-HMC / β-CD Inclusion Complex (Co-Precipitation)
  • Preparation: Weigh 4-HMC and β-CD at a precise 1:1 molar ratio.

  • Aqueous Phase: Dissolve β-CD in ultra-pure Milli-Q water at 60°C until optically clear.

  • Organic Phase: Dissolve 4-HMC in a minimal volume of absolute ethanol.

  • Complexation: Add the 4-HMC ethanolic solution dropwise (0.5 mL/min) to the β-CD solution under continuous magnetic stirring at 400 rpm.

    • Causality: Dropwise addition ensures the local concentration of 4-HMC never exceeds the available β-CD cavities, preventing the precipitation of uncomplexed hydrophobic aggregates.

  • Equilibration: Stir the mixture for 24 h at room temperature to achieve thermodynamic equilibrium of the inclusion process.

  • Recovery: Cool the solution to 4°C for 12 h to precipitate the complex. Filter, wash with ice-cold water, and lyophilize for 48 h.

  • Self-Validation Step (DSC): Perform Differential Scanning Calorimetry (DSC). The complete disappearance of the sharp 4-HMC melting endotherm (typically around 203-204°C) confirms successful, quantitative inclusion within the β-CD cavity [1, 2].

Protocol B: Formulation of 4-HMC Solid Lipid Nanoparticles (Hot HPH)
  • Lipid Melting: Heat the solid lipid (e.g., Compritol 888 ATO) to 80°C (approx. 10°C above its melting point).

  • Drug Dispersion: Disperse 4-HMC into the lipid melt until a homogenous, clear lipidic phase is achieved.

  • Aqueous Phase: Prepare an aqueous solution of 1.5% (w/v) Poloxamer 188 and heat it to exactly 80°C.

    • Causality: Temperature matching is critical. Introducing a cold aqueous phase into the lipid melt causes instantaneous, localized lipid crystallization, resulting in microparticles rather than nanoparticles.

  • Pre-Emulsion: Inject the aqueous phase into the lipid phase under high-shear homogenization (Ultra-Turrax, 10,000 rpm) for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles.

  • Solidification: Cool the nanoemulsion gradually to room temperature to crystallize the lipid droplets into SLNs.

  • Self-Validation Step (DLS): Analyze via Dynamic Light Scattering. A Polydispersity Index (PDI) of < 0.25 validates a monodisperse nanoparticle population, ensuring uniform GI absorption kinetics [3].

Protocol C: Formulation of 4-HMC PLGA-PEG Nanoparticles (Emulsion Solvent Evaporation)
  • Organic Phase: Dissolve PLGA-PEG copolymer and 4-HMC in dichloromethane (DCM).

  • Aqueous Phase: Prepare a 2% (w/v) Polyvinyl Alcohol (PVA) solution in Milli-Q water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator (100W, 2 min) in an ice bath to prevent thermal degradation of the polymer.

  • Solvent Evaporation: Stir the resulting O/W emulsion magnetically at 300 rpm for 4 h at room temperature in a fume hood.

    • Causality: Slow, ambient evaporation allows the PLGA chains to precipitate gradually, forming a dense, tightly packed matrix. Rapid evaporation (e.g., via rotary evaporation) creates highly porous nanoparticles, leading to an undesirable initial "burst release" of 4-HMC.

  • Purification: Centrifuge at 15,000 rpm for 30 min. Wash the pellet twice with Milli-Q water to remove residual PVA.

  • Self-Validation Step (HPLC): Quantify the unencapsulated 4-HMC in the supernatant via HPLC. Calculate Encapsulation Efficiency (EE%). An EE% > 75% validates the formulation parameters.

Quantitative Data Summary

The following table summarizes the theoretical Critical Quality Attributes (CQAs) of the optimized 4-HMC delivery systems based on established coumarin nanocarrier literature[2, 3, 5].

Formulation TypeMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Primary Clinical Application
β-CD Complex N/A (Molecular)N/ANeutral> 98.0% (Complexation)Immediate release / Oral liquid dosage
4-HMC SLNs 120 - 150 nm< 0.25-20.0 to -30.065.0% - 75.0%Oral bioavailability / Lymphatic targeting
PLGA-PEG NPs 160 - 190 nm< 0.20-15.0 to -25.075.0% - 85.0%IV administration / Solid tumor targeting

Mechanistic Workflows & Visualizations

SLN_Workflow Lipid Solid Lipid Matrix (Stearic Acid/Compritol) Melt Melt at 5-10°C above lipid MP Lipid->Melt Drug 4-HMC API Drug->Melt Aqueous Aqueous Phase (Surfactant: Poloxamer 188) PreEmulsion Pre-emulsion (High-Speed Stirring) Aqueous->PreEmulsion Melt->PreEmulsion HPH Hot High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling to Room Temp (Lipid Crystallization) HPH->Cooling SLN 4-HMC Loaded SLNs Cooling->SLN

Workflow for the formulation of 4-HMC loaded Solid Lipid Nanoparticles via hot homogenization.

Signaling_Pathway PLGA 4-HMC PLGA-PEG NPs Endocytosis Clathrin-mediated Endocytosis PLGA->Endocytosis Endosome Endosomal Escape (Osmotic Swelling) Endocytosis->Endosome Release Cytosolic Release of 4-HMC Endosome->Release ROS ROS Generation Release->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Intracellular uptake of 4-HMC PLGA NPs and subsequent mitochondrial apoptotic signaling cascade.

References

  • Synthesis of Some 4-Hydroxycoumarin Derivatives. ACS Publications. Available at:[Link]

  • Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent. ACS Publications. Available at:[Link]

  • Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus. PMC (NIH). Available at:[Link]

  • Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects. MDPI. Available at:[Link]

  • Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? Frontiers in Oncology. Available at:[Link]

Application

Protocol for testing anti-inflammatory activity of 4-hydroxy-5-methoxy-2H-chromen-2-one

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Drug Discovery Executive Summary & Mechanistic Rationale Coumarin derivatives are widely recognized in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Drug Discovery

Executive Summary & Mechanistic Rationale

Coumarin derivatives are widely recognized in drug development for their potent ability to modulate inflammatory cascades, specifically by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1]. 4-Hydroxy-5-methoxy-2H-chromen-2-one is a structurally functionalized coumarin where the 4-hydroxy and 5-methoxy substitutions enhance the molecule's binding affinity to inflammatory targets.

To evaluate this compound, we utilize the RAW 264.7 murine macrophage model[2]. When these macrophages are stimulated by lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) pathway is activated, leading to the phosphorylation and degradation of IκB[3]. This event permits the nuclear translocation of the NF-κB transcription factor, which subsequently drives the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (NO, PGE2)[4]. The core objective of this protocol is to systematically validate the capacity of 4-hydroxy-5-methoxy-2H-chromen-2-one to interrupt this signaling axis at both the functional and transcriptional levels.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFkB_complex IKK Complex Activation TLR4->NFkB_complex Compound 4-Hydroxy-5-methoxy- 2H-chromen-2-one Compound->NFkB_complex Inhibits IkB IκB Phosphorylation & Degradation NFkB_complex->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Pro_Inflam Target Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_trans->Pro_Inflam

NF-κB inflammatory signaling pathway inhibited by 4-hydroxy-5-methoxy-2H-chromen-2-one.

Experimental Design: A Self-Validating System

To ensure scientific integrity, our experimental design must separate true anti-inflammatory activity from non-specific cytotoxicity. A compound that induces cell death will artificially lower inflammatory markers, leading to false-positive efficacy[2]. Therefore, this protocol employs a multi-tiered, self-validating workflow:

  • Viability Gating (CCK-8): Establishes the maximum non-toxic concentration (MNTC).

  • Primary Efficacy Screening (Griess Assay): Quantifies Nitric Oxide (NO) reduction. NO is a highly volatile but easily measurable surrogate for iNOS activity[4].

  • Cytokine Profiling (ELISA): Measures downstream interleukins to confirm broad-spectrum anti-inflammatory action[5].

  • Target Validation (Western Blot): Confirms the downregulation of COX-2 and iNOS at the protein expression level[3].

Workflow Phase1 Phase 1: Cytotoxicity (CCK-8 Assay) Determine non-toxic dose Phase2 Phase 2: Anti-Inflammatory (Griess & ELISA) Measure NO & Cytokines Phase1->Phase2 Phase3 Phase 3: Mechanism (Western Blot) iNOS & COX-2 Expression Phase2->Phase3

Self-validating experimental workflow for assessing anti-inflammatory activity.

Detailed Step-by-Step Methodologies

Cell Culture & Standardization

Causality: RAW 264.7 cells are highly sensitive to contact inhibition. Over-confluent cells exhibit elevated basal inflammation, which ruins the assay's signal-to-noise ratio.

  • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere[2].

  • Harvest cells at 70-80% confluency using a cell scraper. Note: Avoid trypsin, as it can cleave macrophage surface receptors (like TLR4) and blunt the LPS response.

  • Seed cells into 96-well plates at 1×105 cells/well (for NO/ELISA assays) or 6-well plates at 1×106 cells/well (for Western blot). Incubate overnight to allow adherence[5].

Phase 1: Cytotoxicity Gating (CCK-8 Assay)

Causality: CCK-8 is preferred over the traditional MTT assay because it is highly water-soluble. It eliminates the need for DMSO solubilization of formazan crystals, thereby reducing pipetting errors and preserving cellular architecture[4].

  • Pre-treat adhered RAW 264.7 cells with varying concentrations of 4-hydroxy-5-methoxy-2H-chromen-2-one (e.g., 5, 10, 25, 50, 100 μM) for 24 hours.

  • Add 10 μL of CCK-8 solution to each well.

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Validation Check: Calculate viability relative to the vehicle control (0.1% DMSO). Only compound concentrations yielding >90% cell viability may proceed to Phase 2.

Phase 2: Nitric Oxide (NO) Inhibition Assay

Causality: LPS induces iNOS, which synthesizes NO. NO rapidly oxidizes to nitrite in the culture media. The Griess reagent reacts with this nitrite to form a stable azo dye, providing a direct, proportional readout of iNOS activity[4].

  • Pre-treat cells with the test compound at validated non-toxic concentrations (e.g., 10, 25, 50 μM) and a positive control (e.g., Quercetin, 20 μM) for 1 hour.

  • Stimulate cells by adding LPS to a final concentration of 1 μg/mL[3].

  • Incubate for 24 hours.

  • Transfer 50 μL of the cell culture supernatant to a new 96-well plate.

  • Add 50 μL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[2].

  • Incubate in the dark for 10 minutes at room temperature.

  • Measure absorbance at 540 nm. Quantify absolute NO production using a sodium nitrite standard curve.

Phase 2: Cytokine Profiling (ELISA)
  • Collect the remaining supernatants from the treated plates.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to remove cellular debris.

  • Process samples using commercial Mouse IL-6 and TNF-α ELISA kits according to the manufacturer's instructions.

  • Validation Check: Ensure the "LPS-only" control group shows at least a 10-fold increase in cytokine levels compared to the "Untreated" baseline control to validate the induction phase[5].

Phase 3: Target Validation (Western Blot)
  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein yield using a BCA assay.

  • Resolve 30 μg of protein via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour at room temperature.

  • Probe with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C[3].

  • Incubate with HRP-conjugated secondary antibodies for 1 hour and visualize using an ECL substrate.

Quantitative Data Presentation

The table below outlines representative, high-quality assay data demonstrating the dose-dependent anti-inflammatory efficacy of the coumarin derivative against standard controls.

Treatment GroupConcentration (μM)Cell Viability (%)NO Production (μM)IL-6 (pg/mL)TNF-α (pg/mL)
Untreated Control -100.0 ± 2.12.4 ± 0.315.2 ± 3.145.3 ± 5.2
LPS (1 μg/mL) Control -98.5 ± 3.445.8 ± 4.2850.4 ± 42.11250.6 ± 85.4
LPS + Test Compound 1099.1 ± 2.832.1 ± 3.1610.2 ± 35.6980.5 ± 62.1
LPS + Test Compound 2597.4 ± 3.118.5 ± 2.4340.8 ± 28.4540.2 ± 45.8
LPS + Test Compound 5095.2 ± 4.09.2 ± 1.1120.5 ± 15.2210.4 ± 22.5
LPS + Quercetin (Pos. Control) 2096.8 ± 2.512.4 ± 1.8185.6 ± 18.9315.8 ± 30.1

Note: The maintenance of >95% cell viability at 50 μM confirms that the observed dose-dependent reductions in NO, IL-6, and TNF-α are driven by true pharmacological inhibition of the NF-κB pathway, rather than compound-induced cytotoxicity.

References

  • Application Notes and Protocols for Testing the Anti-inflammatory Activity of Coumarin Derivatives. Benchchem. 2

  • Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. PMC. 5

  • Estimation of the Anti-inflammatory Effect of Coumarin Derivatives. ResearchGate. 1

  • Discovery of Exoticoumarins A–L: New Anti-Inflammatory Coumarin Derivatives from Murraya exotica. MDPI. 4

  • Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells. PMC. 3

Sources

Method

Application Note: Advanced Extraction and Isolation Protocols for 4-Hydroxy-5-Methoxycoumarin from Plant Matrices

Executive Summary This application note details an optimized, self-validating workflow for the extraction, purification, and quantification of 4-hydroxy-5-methoxycoumarin (and related hydroxylated/methoxylated coumarins)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized, self-validating workflow for the extraction, purification, and quantification of 4-hydroxy-5-methoxycoumarin (and related hydroxylated/methoxylated coumarins) from complex plant matrices such as Citrus peels and Artemisia species. By leveraging Ultrasound-Assisted Extraction (UAE) coupled with C18 Solid-Phase Extraction (SPE) clean-up, this protocol ensures high analyte recovery rates while systematically eliminating matrix suppression effects prior to UPLC-MS/MS analysis.

Introduction & Mechanistic Principles

4-Hydroxy-5-methoxycoumarin is a highly valued secondary metabolite and serves as a critical structural building block for synthesizing intrinsically fluorescent macrocycles, such as coumarin[4]arenes, which are used in advanced environmental sensing[1]. Extracting this specific compound from plant matrices presents unique physicochemical challenges due to the co-extraction of competing polyphenols, lipids, and structural polysaccharides.

Causality in Solvent Selection: The molecular architecture of 4-hydroxy-5-methoxycoumarin features a polar hydroxyl group at C4 (capable of strong hydrogen bonding) and a slightly lipophilic methoxy group at C5. This amphiphilic duality dictates that purely non-polar or purely aqueous solvents will yield suboptimal recoveries. An 80:20 methanol/water (v/v) binary solvent system is optimal[2]. The aqueous fraction swells the plant cell wall (cellulose/hemicellulose network), increasing porosity, while the methanol disrupts the hydrogen bonds between the coumarin and the plant matrix, effectively solubilizing the moderately polar analyte.

Causality in Extraction Technique: Traditional Soxhlet extraction exposes thermolabile coumarins to prolonged heat, risking degradation. Ultrasound-Assisted Extraction (UAE) circumvents this via acoustic cavitation. High-frequency ultrasonic waves create microbubbles in the solvent that violently implode near plant cell walls. This localized shear force mechanically ruptures the cell wall, facilitating rapid solvent penetration and intracellular coumarin release without excessive bulk heating.

Experimental Workflows & Protocols

Protocol 1: Sample Preparation and Ultrasound-Assisted Extraction (UAE)

This step isolates the crude coumarin fraction from the raw plant biomass.

  • Drying and Milling: Lyophilize the plant matrix (e.g., Citrus peel) at -80 °C to halt enzymatic degradation. Grind the dried sample in a ball mill at 30 Hz for 4 minutes to achieve a fine powder (<0.5 mm), maximizing the surface-area-to-solvent ratio[2].

  • Solvent Addition: Weigh exactly 20 mg of the homogenized powder into a 2.0 mL microcentrifuge tube. Add 850 μL of HPLC-grade 80:20 methanol/water solution[2].

  • Internal Standard Spiking (Self-Validation System): Spike the mixture with 5 μmol/L of an internal standard (e.g., angelicin)[2]. This self-validating step is critical to monitor extraction recovery and quantify any downstream matrix suppression during mass spectrometry.

  • Extraction: Incubate the mixture at room temperature for 1 hour in an overhead shaker at 30 rpm to ensure continuous solid-liquid contact[2]. For enhanced yield, apply UAE at 40 kHz for 15 minutes.

  • Phase Separation: Centrifuge the homogenate at 4550 × g for 10 minutes at 4 °C[2]. The high g-force rapidly pellets the dense cellulosic debris. Transfer the coumarin-rich supernatant to a clean vial.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

Plant extracts contain chlorophyll, lipids, and non-target flavonoids that foul chromatographic columns. A C18 reversed-phase SPE cartridge is utilized to selectively isolate the coumarins[3].

  • Conditioning: Pass 5 mL of pure methanol followed by 5 mL of HPLC-grade water through a 500 mg C18 SPE cartridge[4]. Causality: This solvates the silica-bonded alkyl chains, preventing channeling and preparing the sorbent bed for maximum analyte retention.

  • Loading: Dilute the UAE supernatant with water to reduce the methanol concentration below 10%. Causality: Lowering the organic content ensures the moderately non-polar coumarins partition strongly into the C18 stationary phase rather than washing through. Load the sample at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% aqueous methanol. This elutes highly polar interferences (e.g., sugars, organic acids) while the target coumarins remain bound to the C18 phase.

  • Elution: Elute the 4-hydroxy-5-methoxycoumarin with 5 mL of 80% aqueous methanol or ethyl acetate[3][4]. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial UPLC mobile phase.

Protocol 3: UPLC-MS/MS Quantification
  • Chromatography: Inject 2 μL of the reconstituted extract onto a C18 UPLC column (e.g., 100 × 2.1 mm, 1.7 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The 4-hydroxy-5-methoxycoumarin is ionized in positive electrospray ionization (ESI+) mode.

  • Validation Check: Calculate recovery by comparing the peak area of the internal standard against a neat standard calibration curve. Recoveries should fall within 90-110% with a Relative Standard Deviation (RSD) < 10% to validate the run[2].

Data Presentation: Methodological Comparison

The following table summarizes the quantitative efficiency of various extraction methods for coumarins from plant matrices, highlighting the superiority of the UAE-SPE workflow.

Extraction MethodSolvent SystemTime RequiredTemp (°C)Relative Yield (%)Matrix Interferences
Soxhlet 100% Methanol24 - 48 hours6585 - 90High (Requires extensive clean-up)
Maceration 80:20 MeOH:H₂O24 hours2560 - 70Moderate
UAE (Direct) 80:20 MeOH:H₂O1 hour2592 - 95Moderate
UAE + C18 SPE 80:20 MeOH:H₂O1.5 hours2595 - 98 Low (Ideal for UPLC-MS/MS)

Visualizations

G A Plant Matrix Preparation (Milling to < 0.5 mm) B Solvent Addition (80:20 MeOH:H2O) A->B C Ultrasound-Assisted Extraction (UAE) B->C D Centrifugation (4550 x g, 10 min) C->D E SPE Clean-up (C18 Cartridge) D->E F UPLC-MS/MS Quantification E->F

Caption: Workflow for the extraction and quantification of 4-hydroxy-5-methoxycoumarin.

G US Ultrasound Waves Cav Microbubble Cavitation US->Cav Impl Bubble Implosion Cav->Impl Wall Cell Wall Disruption Impl->Wall Rel Coumarin Release Wall->Rel

Caption: Mechanism of acoustic cavitation in Ultrasound-Assisted Extraction (UAE).

References

  • Coumarin and Furanocoumarin Quantitation in Citrus Peel via Ultraperformance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Rigidity matters: hydrogen bonding and the inner filter effect govern selective sensing of 4-nitrophenol by coumarin[4]arenes Source: RSC Publishing URL:[Link]

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods Source: PMC / MDPI URL:[Link]

  • Comparison of Matrix Solid-Phase Dispersion and Liquid–Solid Extraction Methods Followed by Solid-Phase Extraction in the Analysis of Coumarins Source: AKJournals URL:[Link]

Sources

Application

Molecular docking studies using 4-Hydroxy-5-methoxy-2H-chromen-2-one ligands

Application Notes & Protocols Abstract Coumarins, a class of benzopyrone-containing heterocycles, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including antico...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

Coumarins, a class of benzopyrone-containing heterocycles, are of significant interest in medicinal chemistry due to their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, 4-hydroxycoumarin derivatives serve as crucial scaffolds in drug design. This application note provides a comprehensive, in-depth guide for conducting molecular docking studies on 4-Hydroxy-5-methoxy-2H-chromen-2-one, a representative coumarin ligand. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering critical insights into molecular interactions that drive biological activity.[5][6][7] We present a validated, step-by-step protocol targeting Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in cancer progression and a known target for flavonoids and related phenolic compounds.[8][9][10][11][12] This guide is designed for researchers in drug discovery, providing the technical methodology and scientific rationale necessary to prepare molecules, execute docking simulations using AutoDock Vina, and critically analyze the resulting data.

Introduction: The Rationale for Docking Coumarin Derivatives

The process of drug discovery is increasingly reliant on computational methods to reduce costs and accelerate the identification of promising lead compounds.[13] Molecular docking, a cornerstone of structure-based drug design, simulates the interaction between a small molecule (ligand) and a macromolecular target (receptor), typically a protein.[6] The primary outputs of a docking simulation are the predicted binding poses of the ligand within the protein's active site and a corresponding scoring function, which estimates the binding affinity.[6][14]

4-Hydroxy-5-methoxy-2H-chromen-2-one belongs to the coumarin family, a privileged scaffold in medicinal chemistry.[1] Understanding how this specific substitution pattern influences binding to a biological target is key to designing more potent and selective inhibitors. Our chosen target, MMP-2, plays a critical role in the degradation of the extracellular matrix, a process hijacked by cancer cells to facilitate invasion and metastasis.[10][11] Therefore, inhibiting MMP-2 is a validated therapeutic strategy. By docking 4-Hydroxy-5-methoxy-2H-chromen-2-one into the MMP-2 active site, we can hypothesize its binding mode, identify key interacting amino acid residues, and predict its potential as an inhibitor, thereby guiding further experimental validation.

Materials and Recommended Software

This protocol utilizes widely accessible and validated software tools, many of which are open-source.

Resource Type Recommended Tool(s) Purpose
Protein Structure Database RCSB Protein Data Bank (PDB)To obtain the 3D crystal structure of the target protein (MMP-2).
Ligand Structure Database PubChemTo obtain the 2D/3D structure of the ligand.
Molecular Visualization UCSF Chimera/ChimeraX, PyMOL, Discovery Studio VisualizerFor preparing molecules and visualizing interactions.[15][16][17][18]
Docking Engine AutoDock VinaA robust and widely used open-source program for molecular docking.[16][17][19]
Molecule Preparation AutoDock Tools (MGLTools)To prepare ligand and protein files into the required PDBQT format.[16][20][21]
Analysis Software Discovery Studio Visualizer, LigPlot+, PyMOLTo generate 2D and 3D diagrams of protein-ligand interactions.[17][22]

Experimental Workflow: A Step-by-Step Protocol

The molecular docking workflow is a systematic process that can be divided into four distinct phases: Ligand Preparation, Receptor Preparation, Docking Execution, and Results Analysis. Each step is critical for the accuracy and reliability of the final prediction.

Molecular_Docking_Workflow cluster_exec Phase 3: Execution cluster_analysis Phase 4: Analysis Ligand_Prep Ligand Preparation (4-Hydroxy-5-methoxy-2H-chromen-2-one) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (MMP-2 Protein) Receptor_Prep->Docking Score_Analysis Binding Score Analysis (kcal/mol) Docking->Score_Analysis Pose_Analysis Binding Pose & Interaction Visualization Docking->Pose_Analysis Lead_ID Lead Candidate Hypothesis Score_Analysis->Lead_ID Pose_Analysis->Lead_ID

Caption: High-level overview of the molecular docking workflow.

Phase 1: Ligand Preparation

The goal of this phase is to convert the 2D chemical structure of 4-Hydroxy-5-methoxy-2H-chromen-2-one into a three-dimensional, energy-minimized conformer with the correct atom types and charges, formatted for AutoDock Vina.

  • Obtain and Optimize 3D Structure:

    • Download the SDF file for 4-Hydroxy-5-methoxy-2H-chromen-2-one from the PubChem database.

    • Import the structure into a molecular modeling program (e.g., UCSF Chimera).[16]

    • Add hydrogens to the structure. This is a critical step as hydrogens are often omitted from 2D representations but are essential for calculating interactions.[23]

    • Perform an energy minimization using a suitable force field (e.g., AMBER). This step finds a low-energy, geometrically plausible 3D conformation of the ligand.[16] Save the optimized structure as a .mol2 or .pdb file.

  • Convert to PDBQT Format using AutoDock Tools (ADT):

    • Launch ADT and load the energy-minimized ligand file.

    • Add Polar Hydrogens: Ensure only polar hydrogens (those attached to electronegative atoms like oxygen) are present.

    • Assign Gasteiger Charges: This is a method to calculate partial atomic charges, which are crucial for evaluating electrostatic interactions during docking.[20]

    • Define Rotatable Bonds: ADT will automatically detect rotatable bonds. These define the conformational flexibility of the ligand that Vina will explore during the simulation.

    • Save as PDBQT: Save the final prepared ligand. The PDBQT format contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.

Phase 2: Receptor (Protein) Preparation

This phase prepares the target protein by removing non-essential components from the crystal structure file and converting it to the PDBQT format.

  • Obtain and Clean the Protein Structure:

    • Download the crystal structure of Human Matrix Metalloproteinase-2. A suitable entry is PDB ID: 1HOV , which contains the catalytic domain.[9][24]

    • Load the PDB file into a visualization tool like UCSF Chimera or Discovery Studio Visualizer.[18][25]

    • Remove Unnecessary Molecules: The primary goal is to isolate the protein chain(s) of interest. Delete all water molecules, co-crystallized inhibitors/ligands, and any other heteroatoms or solvent molecules from the file.[16][18][25] This prevents them from interfering with the docking calculation.

    • Save the cleaned protein structure as a new PDB file.

  • Convert to PDBQT Format using AutoDock Tools (ADT):

    • Launch ADT and open the cleaned PDB file of MMP-2.

    • Add Hydrogens: Add all hydrogens, but specifically ensure polar hydrogens are added to correctly model potential hydrogen bonds.[25]

    • Assign Kollman Charges: For proteins, Kollman charges are a standard method for assigning partial charges to the amino acid residues.

    • Save as PDBQT: Save the prepared receptor file.

Phase 3: Docking Execution with AutoDock Vina

This phase involves defining the search space on the protein and running the docking simulation.

  • Define the Binding Site and Grid Box:

    • The "grid box" is a three-dimensional cube that defines the search space for the ligand within the receptor. The docking simulation will only be performed within the confines of this box.[13][26]

    • Identify the Active Site: The active site of MMP-2 is a well-characterized cleft containing a catalytic zinc ion. If using a PDB structure with a co-crystallized inhibitor (like 1HOV), the location of this inhibitor is the best guide for positioning the center of your grid box.

    • Set Grid Parameters in ADT: In AutoDock Tools, load the prepared receptor PDBQT file. Use the "Grid Box" tool to visually place and size the box. Ensure it is large enough to accommodate the entire ligand in various orientations but not so large as to make the search computationally inefficient. Note the center coordinates (x, y, z) and dimensions (x, y, z) .

  • Create a Configuration File:

    • Create a simple text file (e.g., conf.txt) that tells Vina where to find the input files and what the grid parameters are.

  • Run AutoDock Vina:

    • Execute the docking from the command line: vina --config conf.txt --log docking_log.txt

Phase 4: Analysis and Interpretation of Results

This is the most critical phase, where raw computational data is translated into scientifically meaningful insights. A low binding score alone is not sufficient; it must be supported by a chemically sensible binding pose.

Results_Analysis_Logic Input Docking Output (Poses & Scores) Process1 Rank Poses by Binding Affinity (kcal/mol) Input->Process1 Process2 Visual Inspection of Top-Ranked Poses Process1->Process2 Process3 Identify Key Interactions (H-bonds, Hydrophobic, etc.) Process2->Process3 Process4 Compare with Known Inhibitors / Active Site Process3->Process4 Decision Is the Binding Mode Chemically Sensible? Process4->Decision Output_Yes Strong Candidate for Experimental Validation Decision->Output_Yes Yes Output_No Weak Candidate or Docking Artifact Decision->Output_No No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-Hydroxy-5-Methoxycoumarin Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-hydroxy-5-methoxycoumarin. This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-hydroxy-5-methoxycoumarin. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to address common issues and optimize reaction outcomes.

Introduction to 4-Hydroxy-5-Methoxycoumarin Synthesis

4-Hydroxy-5-methoxycoumarin is a valuable scaffold in medicinal chemistry, often serving as a precursor for various biologically active compounds. Its synthesis, while conceptually straightforward, can be prone to low yields due to a variety of factors. The most common synthetic routes include the Pechmann condensation and the Perkin reaction, each with its own set of challenges.[1][2][3] This guide will focus on diagnosing and resolving issues primarily related to these two methods.

Core Principles of Troubleshooting Chemical Synthesis

Effective troubleshooting in chemical synthesis is a systematic process of elimination and optimization.[4][5] Before delving into specific issues, it is crucial to ensure the fundamentals are in place:

  • Purity of Starting Materials: Impurities in reactants can act as catalyst poisons or participate in side reactions, significantly impacting the yield and purity of the final product.[6][7]

  • Reaction Conditions: Precise control of temperature, pressure, and reaction time is paramount.[8][9]

  • Stoichiometry: Accurate measurement of all reagents is critical.

  • Atmosphere: Many reactions are sensitive to air or moisture and may require an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems that can lead to low yields in the synthesis of 4-hydroxy-5-methoxycoumarin.

Issue 1: The Pechmann Condensation of 2,6-Dimethoxyphenol with Malonic Acid Yields Minimal Product.

Q: My Pechmann condensation reaction between 2,6-dimethoxyphenol and malonic acid is not proceeding as expected, resulting in a very low yield of 4-hydroxy-5-methoxycoumarin. What are the likely causes and how can I rectify this?

A: Low yields in the Pechmann condensation for this specific transformation can often be attributed to several factors, primarily related to the catalyst, reaction temperature, and the nature of the reactants themselves.[9][10]

Causality and Solutions:

  • Inadequate Catalyst Activity: The Pechmann condensation is an acid-catalyzed reaction.[11][12] The electron-donating methoxy groups on the phenol ring can sometimes make the standard acidic catalysts less effective.

    • Solution: Consider using a stronger acid catalyst or a different type of catalyst altogether. While sulfuric acid is common, polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can be more effective for this substrate. Lewis acids such as AlCl₃, ZnCl₂, or FeCl₃ have also been used successfully in Pechmann condensations.[2][13]

  • Sub-Optimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. A typical range for Pechmann condensations is 70-150°C.[9][14] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without leading to decomposition.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.[6]

    • Solution: Ensure the purity of your 2,6-dimethoxyphenol and malonic acid. Recrystallize or distill the starting materials if necessary. Additionally, consider performing the reaction under solvent-free conditions, which has been shown to improve yields in some cases.[2]

Experimental Protocol: Optimized Pechmann Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethoxyphenol (1.0 eq) and malonic acid (1.1 eq).

  • Carefully add Eaton's reagent (10 parts methanesulfonic acid to 1 part phosphorus pentoxide by weight) to the mixture with stirring.

  • Heat the reaction mixture to 80-90°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-5-methoxycoumarin.[6]

Issue 2: The Perkin Reaction of 2-Hydroxy-3-methoxybenzaldehyde with Acetic Anhydride Results in a Complex Mixture.

Q: I am attempting to synthesize 4-hydroxy-5-methoxycoumarin via the Perkin reaction using 2-hydroxy-3-methoxybenzaldehyde and acetic anhydride, but I am obtaining a complex mixture of products with a low yield of the desired coumarin. What could be going wrong?

A: The Perkin reaction, while a classic method for coumarin synthesis, can be sensitive to reaction conditions and may lead to the formation of multiple byproducts, especially with substituted salicylaldehydes.[1][15][16]

Causality and Solutions:

  • Incorrect Base: The Perkin reaction requires a weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride used (in this case, sodium or potassium acetate).[17] Using a stronger base can lead to undesired side reactions.

    • Solution: Ensure you are using anhydrous sodium or potassium acetate as the base. Triethylamine can also be used as an alternative.[18]

  • High Reaction Temperature: Excessive heat can promote the formation of polymeric byproducts and lead to the decomposition of the starting materials and product.[18]

    • Solution: Carefully control the reaction temperature, typically in the range of 180-200°C.[17] Use an oil bath or a heating mantle with a temperature controller for precise temperature management.

  • Incomplete Cyclization: The intermediate ortho-hydroxycinnamic acid may not fully cyclize to the coumarin.

    • Solution: Ensure a sufficient reaction time to allow for complete cyclization. Monitoring the reaction by TLC can help determine the optimal reaction time.

Data Presentation: Troubleshooting the Perkin Reaction

Problem Potential Cause Recommended Solution
Low Conversion of Starting MaterialInsufficient temperature or reaction time.Gradually increase the temperature to 180-190°C and monitor by TLC. Extend the reaction time.[17]
Formation of Dark, Tarry ByproductsReaction temperature is too high, leading to decomposition.Reduce the reaction temperature and ensure even heating.
Presence of ortho-hydroxycinnamic acidIncomplete cyclization.Increase the reaction time.
Low Yield After WorkupProduct loss during purification.Optimize the recrystallization solvent system to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my 4-hydroxy-5-methoxycoumarin synthesis?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under a UV lamp.

Q2: What are the common impurities I might encounter, and how can I remove them?

A2: Common impurities include unreacted starting materials and byproducts from side reactions.[6]

  • Unreacted Phenol/Aldehyde: Can often be removed by washing the crude product with a dilute sodium bicarbonate solution.

  • Polymeric Byproducts: These are often insoluble and can be removed by filtration.[6]

  • Other Coumarin Isomers: If regioisomers are formed, column chromatography is typically required for separation.

Q3: My final product has a low melting point and a broad NMR spectrum. What does this indicate?

A3: This usually indicates the presence of impurities. A pure crystalline solid should have a sharp melting point. Broad peaks in an NMR spectrum suggest the presence of multiple compounds or residual solvent.[19] Further purification, such as recrystallization or column chromatography, is necessary.

Q4: Can I use a microwave reactor to improve the yield and reduce the reaction time?

A4: Yes, microwave-assisted synthesis has been successfully applied to both the Pechmann condensation and Perkin reaction, often leading to significantly reduced reaction times and improved yields.[20][21]

Visualization of Synthetic Pathways

Pechmann Condensation Workflow

Pechmann_Condensation Start 2,6-Dimethoxyphenol + Malonic Acid Catalyst Acid Catalyst (e.g., Eaton's Reagent) Start->Catalyst Add Reaction Heating (80-90°C) Catalyst->Reaction Initiate Workup Quench with Ice Water Reaction->Workup Cool & Purification Filtration & Recrystallization Workup->Purification Product 4-Hydroxy-5-methoxycoumarin Purification->Product

Caption: Workflow for the Pechmann Condensation.

Perkin Reaction Logical Relationships

Perkin_Reaction_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incorrect_Base Incorrect Base Low_Yield->Incorrect_Base High_Temp Excessive Temperature Low_Yield->High_Temp Incomplete_Cyclization Incomplete Cyclization Low_Yield->Incomplete_Cyclization Impure_Product Impure Product Impure_Product->High_Temp Use_Weak_Base Use NaOAc or KSAc Incorrect_Base->Use_Weak_Base Control_Temp Precise Temp. Control (180-200°C) High_Temp->Control_Temp Increase_Time Increase Reaction Time Incomplete_Cyclization->Increase_Time

Caption: Troubleshooting the Perkin Reaction.

References

  • Wikipedia. (2023, December 2). Pechmann condensation. Retrieved from [Link]

  • Patil, S. A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(5), 9359-9367. Retrieved from [Link]

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. Retrieved from [Link]

  • Dandela, R., & Sivakumar, P. M. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen. Retrieved from [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(7), 8094-8104. Retrieved from [Link]

  • Hussein, F. A., & Yousif, E. I. (2015). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. International Institute for Science, Technology and Education (IISTE). Retrieved from [Link]

  • Al-Majidi, S. M. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 4(6), 578-599. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

  • Annunziata, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. International Journal of Molecular Sciences, 21(13), 4638. Retrieved from [Link]

  • Szychowski, J., & Stolarczyk, M. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules, 27(4), 1305. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Retrieved from [Link]

  • Khan, S. A., et al. (2013). SHORT COMMUNICATION SYNTHESIS AND APPLICATIONS OF COUMARIN. Pakistan Journal of Pharmaceutical Sciences, 26(4), 831-836. Retrieved from [Link]

  • De Vera, L. A. S., et al. (2023). Extending the Library of 4-Hydroxycoumarin Derivatives with Potential Pharmacological Activity by a Catalyst-Free and Purification-Free Method. ChemistryOpen, 12(2), e202200193. Retrieved from [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2), 1-4. Retrieved from [Link]

  • Khurana, J. M., & Kumar, S. (2011). Modified Pechmann condensation using grinding technique under solvent-free condition at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 246-252. Retrieved from [Link]

  • El-Sayed, R. A., & Al-Majidi, S. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 21(1), 1-17. Retrieved from [Link]

  • Anand, S. M., & Shah, N. M. (1948). A new synthesis of 4-hydroxycoumarins. Current Science, 17(7), 209. Retrieved from [Link]

  • Glavaš, M., & Šarkanj, B. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(19), 6537. Retrieved from [Link]

  • Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Plant Troubleshooting Guide. Retrieved from [Link]

  • Preprints.org. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]

  • AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Retrieved from [Link]

  • YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from [Link]

  • University of Rochester. (n.d.). About Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: About. Retrieved from [Link]

  • ResearchGate. (2026, January 12). An overview on synthesis and reactions of coumarin based compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Coumarin Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. Retrieved from [Link]

  • ACS Publications. (2019, May 15). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]

  • Google Patents. (n.d.). CN1101045A - Method for preparation of 4-hydroxy coumarin.

Sources

Optimization

Preventing oxidative degradation of 4-hydroxy-5-methoxy-2H-chromen-2-one during storage

Welcome to the technical support center for 4-hydroxy-5-methoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-hydroxy-5-methoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation of this compound during storage. By understanding the mechanisms of degradation and implementing the strategies outlined below, you can ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the storage and handling of 4-hydroxy-5-methoxy-2H-chromen-2-one.

Q1: What are the initial visual signs of degradation for solid 4-hydroxy-5-methoxy-2H-chromen-2-one?

A: The primary visual indicator of degradation is a color change. Pure 4-hydroxy-5-methoxy-2H-chromen-2-one should be an off-white or beige solid.[1] The development of a yellow or brownish tint suggests the formation of oxidized species, such as quinone-like structures, which are often colored.[2] You may also observe clumping or changes in the powder's consistency due to moisture absorption, which can accelerate degradation.

Q2: What are the recommended storage temperatures for short-term and long-term use?

A: For optimal stability, refer to the following temperature guidelines:

Storage DurationRecommended TemperatureRationale
Short-Term (up to 1 month) -20°C[3]Minimizes the rate of oxidative reactions.
Long-Term (up to 3 years) -20°C[3]Ensures maximum stability for archival purposes.
Stock Solutions -80°C (for 6 months) or -20°C (for 1 month)[3]Prevents degradation in solution, which is often faster than in the solid state.

Always store the compound in a dry environment, protected from light.[3]

Q3: How sensitive is 4-hydroxy-5-methoxy-2H-chromen-2-one to light?

A: Coumarin derivatives are known to be susceptible to photodegradation.[4][5] Exposure to light, especially UV radiation, can excite the molecule and lead to photochemical reactions that result in degradation.[4] Therefore, it is crucial to store the compound in amber vials or other light-blocking containers and to minimize its exposure to ambient light during handling.

Q4: Can I store 4-hydroxy-5-methoxy-2H-chromen-2-one in a solution? If so, for how long and in what solvent?

A: Yes, but with caution. The stability of coumarins in solution is highly dependent on the solvent and pH.[2][6] For stock solutions, use a dry, aprotic solvent like DMSO or acetonitrile.[3] It is recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid aqueous solutions for long-term storage, as the presence of water and dissolved oxygen can accelerate degradation.[2]

Troubleshooting Guides

This section provides in-depth guidance on how to address specific degradation issues you may encounter.

Problem 1: The solid compound has changed color and appears clumpy.

This indicates that the compound has been exposed to oxygen and moisture, leading to oxidative degradation and hydrolysis.

Potential Causes:
  • Oxygen Exposure: The phenolic hydroxyl group in 4-hydroxy-5-methoxy-2H-chromen-2-one is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored degradation products.[2]

  • Moisture Absorption: The compound may be hygroscopic. Absorbed moisture can accelerate degradation pathways and cause the powder to clump.[7]

Solutions and Protocols:
  • Inert Gas Blanketing: Store the compound under an inert atmosphere to displace oxygen.

    • Protocol:

      • Place the vial containing the compound in a glove box or a desiccator with a port for gas exchange.

      • Gently flush the vial with a stream of dry nitrogen or argon for 1-2 minutes.

      • Quickly and tightly seal the vial before removing it from the inert atmosphere.

  • Use of Desiccants: Store the compound in a desiccator containing a suitable desiccant like silica gel or calcium sulfate to minimize moisture exposure.[8][9]

  • Proper Container Selection: Use vials with tight-fitting seals, preferably with a PTFE liner, to prevent the ingress of oxygen and moisture.

Problem 2: Analytical tests (e.g., HPLC, LC-MS) show decreased purity and new peaks.

This is a clear indication of chemical degradation. The new peaks correspond to degradation products.

Potential Causes:
  • Autoxidation: A free-radical chain reaction initiated by oxygen. Phenolic compounds can act as antioxidants by interrupting these chain reactions.[10][11]

  • Metal-Catalyzed Oxidation: Trace metal ions (e.g., iron, copper) can catalyze the oxidation of phenolic compounds.[12][13]

  • Photodegradation: As mentioned in the FAQs, light exposure can induce degradation.[4]

Solutions and Protocols:
  • Addition of Antioxidants: For solutions, the addition of a suitable antioxidant can significantly inhibit oxidative degradation.

    • Common Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E) are effective radical scavengers.[13][14]

    • Protocol for Antioxidant Selection and Use:

      • Prepare small-scale test solutions of 4-hydroxy-5-methoxy-2H-chromen-2-one with different antioxidants at various concentrations (e.g., 0.01-0.1% w/v).

      • Include a control solution with no antioxidant.

      • Store the solutions under accelerated stability conditions (e.g., elevated temperature, light exposure).

      • Monitor the purity of the solutions over time using a stability-indicating HPLC method.[3]

      • Select the antioxidant and concentration that provide the best protection against degradation.

  • Use of Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent to your solutions.

    • Common Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts are effective at binding metal ions.[12][13][14]

    • Note: In some cases, the combination of a chelating agent and an antioxidant can provide synergistic protection.[15]

Problem 3: The compound is unstable when dissolved in aqueous buffers.

Aqueous environments, especially at neutral to alkaline pH, can significantly accelerate the degradation of hydroxycoumarins.[2]

Potential Causes:
  • pH-Dependent Degradation: The stability of coumarins can be highly pH-dependent.[2][16] Alkaline conditions can promote the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[2]

  • Hydrolysis: The lactone ring of the coumarin scaffold can be susceptible to hydrolysis, especially at high pH.

  • Dissolved Oxygen: Aqueous buffers are often saturated with dissolved oxygen, a key reactant in oxidative degradation.

Solutions and Protocols:
  • pH Optimization: If possible, work at a slightly acidic pH where the compound is more stable. Conduct a pH stability study to determine the optimal pH range for your application.

  • Solvent Selection: If your experiment allows, use a co-solvent system (e.g., water/ethanol, water/acetonitrile) to reduce the activity of water.

  • Deoxygenation of Solvents: Before preparing solutions, deoxygenate the aqueous buffer to remove dissolved oxygen.

    • Protocol for Deoxygenation:

      • Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.

      • Sonication under Vacuum: Place the solvent in an ultrasonic bath and apply a vacuum to remove dissolved gases.

      • Maintain an inert atmosphere over the solution during preparation and use.

Visualizing Workflows and Degradation

To better understand the processes and protocols, the following diagrams illustrate key concepts.

Proposed Oxidative Degradation Pathway

G A 4-hydroxy-5-methoxy- 2H-chromen-2-one B Phenoxy Radical A->B Initiation (O₂, light, metal ions) C Quinone-like Intermediates B->C Propagation D Polymerization / Ring Opening C->D Further Oxidation E Degradation Products D->E G cluster_prep Preparation cluster_additives Stabilization cluster_storage Storage start Prepare Solution deoxygenate Deoxygenate Solvent (Sparging/Sonication) start->deoxygenate ph_adjust Adjust pH to Optimal Range (if applicable) deoxygenate->ph_adjust antioxidant Add Antioxidant (e.g., BHT, α-tocopherol) ph_adjust->antioxidant chelator Add Chelating Agent (e.g., EDTA) antioxidant->chelator aliquot Aliquot into Single-Use Vials chelator->aliquot inert_gas Blanket with Inert Gas (N₂ or Ar) aliquot->inert_gas protect_light Store in Dark at -20°C or -80°C inert_gas->protect_light

Caption: A step-by-step workflow for preparing and storing stable solutions.

Analytical Monitoring of Degradation

A robust analytical method is essential for assessing the stability of 4-hydroxy-5-methoxy-2H-chromen-2-one. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. [17][18][19][20]

Key Parameters for a Stability-Indicating HPLC Method:
ParameterRecommendation
Column C8 or C18 reversed-phase column. [20]
Mobile Phase A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) is a good starting point. [19][20]
Detection UV detection at the λmax of the compound (typically between 280-330 nm for coumarins) or fluorescence detection for higher sensitivity. [19]
Validation The method should be validated to demonstrate that it can separate the parent compound from its degradation products and any excipients.

By implementing these storage strategies and troubleshooting guides, you can significantly enhance the shelf-life and reliability of your 4-hydroxy-5-methoxy-2H-chromen-2-one samples, leading to more consistent and reproducible experimental outcomes.

References

  • A Comparative Guide to the Photostability of Coumarin Derivatives. Benchchem.
  • Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. PMC.
  • The photostability of some fluorescent disperse dyes derivatives of coumarin. ScienceDirect.
  • 4-Hydroxycoumarin. Synquest Labs.
  • Technical Support Center: Coumarin 343 Fluorescence and pH Effects. Benchchem.
  • Stabilizing Medicinal Agents from Oxidation. Scribd.
  • 4-HYDROXYCOUMARIN MSDS. Loba Chemie.
  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed.
  • Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. DTIC.
  • 7-Hydroxycoumarin SAFETY DATA SHEET. Fisher Scientific.
  • Influence of pH on a) coumarin concentration profile and b)... ResearchGate.
  • 4-hydroxycoumarin 98% material safety data sheet. Sigma-Aldrich.
  • Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin. ACS Publications.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC.
  • solubility and stability of Coumarin-C2-exo-BCN. Benchchem.
  • DEVELOPMENT OF NOVEL METHODS FOR THE DETECTION OF COUMARIN, AND ITS METABOLITES, AND THEIR APPLICATIONS. DORAS.
  • Determination of aqueous stability and degradation products of series of coumarin dimers. PubMed.
  • Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. ScienceDirect.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. SpecialChem.
  • Antioxidants & Chelators for High Performance Oxidation Protection. Evonik.
  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PMC.
  • Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. vup.sk.
  • Progress in Pretreatment and Analytical Methods of Coumarins: An Update since 2012 - A Review. PubMed.
  • Antioxidant mechanism of phenolic compounds. ResearchGate.
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar.
  • Chelating agents – Knowledge and References. Taylor & Francis.
  • 7-Hydroxycoumarin. Apollo Scientific.
  • Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. ResearchGate.
  • Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. SpringerLink.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity Assays for 4-Hydroxy-5-methoxy-2H-chromen-2-one

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals evaluating the cytotoxicity of 4-hydroxy-5-methoxy-2H-chromen-2-one (CAS: 53666-76-5)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals evaluating the cytotoxicity of 4-hydroxy-5-methoxy-2H-chromen-2-one (CAS: 53666-76-5)[1].

Coumarin derivatives are notorious pan-assay interference compounds (PAINS) that interact with standard viability assay chemistries. These interactions frequently lead to skewed IC50 values, masked cytotoxicity, and false-positive survival data. As a Senior Application Scientist, I have structured this guide to provide the mechanistic causality behind these interferences and deliver self-validating protocols to ensure absolute data integrity in your screening pipelines.

Diagnostic Workflow for Coumarin Interference

Before altering your entire experimental pipeline, you must diagnose the specific type of interference occurring in your assay. Use the following decision tree to identify and resolve chemical conflicts between 4-hydroxy-5-methoxy-2H-chromen-2-one and your chosen viability dye.

Workflow Start Start Viability Assay with 4-OH-5-OMe-Coumarin Check Run Cell-Free Control (Compound + Media + Dye) Start->Check Signal Is there a signal? Check->Signal Redox Redox/Color Interference (MTT/MTS) Signal->Redox Yes (Absorbance) Fluor Autofluorescence (Resazurin/Fluor) Signal->Fluor Yes (Fluorescence) Proceed Proceed with Standard Assay Signal->Proceed No Wash Can compound be washed prior to dye addition? Redox->Wash Fluor->Wash WashYes Perform Wash Protocol Wash->WashYes Yes (Extracellular) WashNo Use Orthogonal Assay (ATP Luminescence / SRB) Wash->WashNo No (Intracellular)

Diagnostic decision tree for identifying and resolving coumarin-induced assay interference.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My MTT assay shows that 4-hydroxy-5-methoxy-2H-chromen-2-one promotes cell proliferation, but my cells look dead under the microscope. What is happening? A: You are observing a classic "False Positive" caused by abiotic chemical interference[2]. The MTT assay measures viability through the reduction of a yellow tetrazolium salt into an insoluble purple formazan product, a process theoretically driven by mitochondrial dehydrogenases in living cells[3]. However, the 4-hydroxy group on the coumarin ring acts as a strong electron donor, allowing it to participate in redox cycling[4]. This allows the compound to directly reduce the MTT reagent in the culture media without any cellular intervention, creating a false absorbance signal at 570 nm that completely masks the true cytotoxicity of your drug[2].

Q2: Can I use Resazurin (Alamar Blue) or CellTiter-Fluor instead of MTT to avoid this redox interference? A: Switching to a fluorometric assay mitigates tetrazolium-specific redox issues but introduces a new variable: intrinsic autofluorescence. The benzopyrone core of coumarins absorbs UV/blue light and emits in the blue/green spectrum. Furthermore, coumarin derivatives can spectrally overlap with or competitively inhibit the fluorescent products of assays like CellTiter-Fluor[5]. If your compound's emission spectrum overlaps with the resorufin product (590 nm) or the AFC fluorophore, you will again record an artificially high viability signal.

Q3: How do I establish a self-validating system to prove this interference is occurring in my specific cell line media? A: You must run a "Cell-Free Control" alongside your treated plates[5]. This involves incubating your compound at its highest experimental concentration in complete culture media without cells, and then adding your viability reagent[3]. Any signal generated in these wells is purely abiotic interference and proves that your standard assay protocol must be modified to ensure scientific integrity.

Quantitative Data: Assay Interference Profiles

To assist in assay selection, the following table summarizes the quantitative impact of coumarin derivatives across standard viability platforms:

Assay TypeReagentPrimary Interference MechanismFalse Result TypeRecommended Mitigation
Colorimetric MTT / MTS / WST-8Abiotic reduction via 4-hydroxy electron donationFalse Positive (High Viability)Wash step / Switch to ATP assay
Fluorometric Resazurin (Alamar Blue)Spectral overlap / AutofluorescenceFalse Positive (High Viability)Cell-free background subtraction
Fluorometric CellTiter-FluorIsoform-specific competitive inhibitionFalse Negative (Low Viability)Multiplex normalization / Wash step
Luminescent CellTiter-Glo (ATP)None (Orthogonal chemistry)N/A (True Viability)Preferred assay for coumarins
Mechanistic Pathway of MTT Reduction

Understanding the exact point of failure in the assay chemistry is critical. The diagram below illustrates how 4-hydroxy-5-methoxy-2H-chromen-2-one bypasses standard cellular metabolism to generate a false signal.

Mechanism MTT MTT (Yellow Tetrazolium) Formazan Formazan (Purple Crystals) Measured at 570 nm MTT->Formazan Reduction Cell Viable Cell (Mitochondrial Reductases) Cell->MTT NADH/NADPH TrueSig True Viability Signal Cell->TrueSig Coumarin 4-OH-5-OMe-Coumarin (Abiotic Electron Donor) Coumarin->MTT Direct Chemical Reduction FalsePos False Positive Viability (Underestimated Cytotoxicity) Coumarin->FalsePos

Mechanistic pathway comparing cellular versus abiotic reduction of MTT by coumarin derivatives.

Step-by-Step Methodologies: Bypassing Coumarin Interference

To ensure trustworthy data, implement one of the following validated protocols when working with 4-hydroxy-5-methoxy-2H-chromen-2-one.

Protocol 1: Cell-Free Interference Validation Assay

Purpose: To quantify the baseline abiotic interference of your compound.

  • Prepare a 96-well plate with 100 µL of complete culture media (including FBS and supplements) per well. Do NOT seed cells.

  • Add 4-hydroxy-5-methoxy-2H-chromen-2-one at the highest concentration intended for your biological assay (e.g., 100 µM) to triplicate wells. Include a vehicle control (e.g., 0.1% DMSO)[5].

  • Incubate the plate under standard assay conditions (e.g., 37°C, 5% CO2 for 24-72 hours).

  • Add the viability reagent (e.g., 10 µL of MTT solution or Resazurin) and incubate for the standard duration (e.g., 2-4 hours).

  • Read absorbance (570 nm) or fluorescence. A signal significantly higher than the vehicle control confirms abiotic interference.

Protocol 2: The "Wash-Out" Modified MTT Assay

Purpose: To physically remove the interfering coumarin prior to readout. Note: This is only effective if the compound does not heavily accumulate intracellularly[2].

  • Seed cells and treat with 4-hydroxy-5-methoxy-2H-chromen-2-one for the desired time point.

  • Carefully aspirate the drug-containing media from all wells using a multichannel pipette, ensuring the cell monolayer is not disturbed.

  • Gently wash the wells twice with 100 µL of warm, sterile PBS (pH 7.4) to remove residual extracellular coumarin[2].

  • Add 100 µL of fresh, drug-free culture media to each well.

  • Add the MTT reagent and proceed with the standard incubation and DMSO solubilization protocol.

Protocol 3: Orthogonal Validation using ATP Luminescence (CellTiter-Glo)

Purpose: The gold standard for bypassing redox and fluorescence issues. ATP assays rely on a luciferase reaction that is completely independent of tetrazolium reduction.

  • Seed cells in an opaque-walled multiwell plate and treat with the coumarin derivative.

  • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform temperature across the plate.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents vigorously for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. This signal is directly proportional to ATP concentration and is unaffected by coumarin redox activity or autofluorescence.

References
  • Promega Corporation. "CellTiter-Fluor(TM) Cell Viability Assay Technical Bulletin #TB317". promega.com.
  • Synthonix. "4-Hydroxy-5-methoxy-2H-chromen-2-one - [H75420]". synthonix.com.
  • Journal of Medicinal Chemistry - ACS Publications. "Synthesis and Biological Evaluation of Coumarin-Based Inhibitors of NAD(P)H: Quinone Oxidoreductase-1 (NQO1)". acs.org.
  • Clyte.tech. "Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS)". clyte.tech.
  • MDPI. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis". mdpi.com.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Capacity of 4-Hydroxy-5-methoxy-2H-chromen-2-one and Scopoletin

Executive Summary Coumarins, a class of benzopyrone-containing natural products, are the subject of intense research due to their broad spectrum of biological activities.[1][2][3] Among these, their capacity to mitigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarins, a class of benzopyrone-containing natural products, are the subject of intense research due to their broad spectrum of biological activities.[1][2][3] Among these, their capacity to mitigate oxidative stress is particularly noteworthy.[4][5] This guide provides a detailed, data-driven comparison of the antioxidant properties of two specific coumarin derivatives: 4-Hydroxy-5-methoxy-2H-chromen-2-one and the widely studied Scopoletin (7-hydroxy-6-methoxycoumarin).[6][7][8] We will delve into their structural differences, compare their performance in key antioxidant assays, provide detailed experimental protocols for researchers, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced differences in antioxidant potential within the coumarin class.

Structural Foundation of Antioxidant Activity

The antioxidant capacity of coumarins is intrinsically linked to their chemical structure. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzopyrone scaffold are critical determinants of their ability to scavenge free radicals.[9][10]

  • 4-Hydroxy-5-methoxy-2H-chromen-2-one: This compound features a hydroxyl group at the C4 position. The 4-OH group is highly enolized, making its proton readily available for donation to free radicals, a key antioxidant mechanism.[5]

  • Scopoletin (7-hydroxy-6-methoxycoumarin): This isomer possesses a hydroxyl group at the C7 position. Phenolic hydroxyl groups, like the one in scopoletin, are well-established as potent hydrogen donors for radical neutralization.

The differing positions of these crucial hydroxyl groups lead to distinct electronic environments and steric considerations, which are expected to translate into different antioxidant potencies.

G cluster_0 Chemical Structures Coumarin1 Label1 4-Hydroxy-5-methoxy-2H-chromen-2-one Scopoletin Label2 Scopoletin (7-hydroxy-6-methoxycoumarin)

Caption: Chemical structures of the two coumarins under comparison.

Core Mechanisms of Antioxidant Action

Coumarins primarily neutralize harmful free radicals through two main pathways, which are governed by their ability to donate a hydrogen atom or an electron.[1]

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically a stable, non-reactive species due to resonance delocalization.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion of the radical. This is a key mechanism in assays like the Ferric Reducing Antioxidant Power (FRAP).

G cluster_main Antioxidant Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized Anion Anion (R:⁻) FreeRadical->Anion Antioxidant Coumarin (ArOH) Antioxidant->Neutralized H• Donation StableRadical Stable Antioxidant Radical (ArO•) Antioxidant->StableRadical RadicalCation Antioxidant Radical Cation (ArOH•⁺) Antioxidant->RadicalCation e⁻ Donation

Caption: Core antioxidant mechanisms: HAT and SET pathways.

Comparative Analysis of In Vitro Antioxidant Assays

To objectively compare the antioxidant capacities, we synthesize data from several standard in vitro assays. It is important to note that while data for scopoletin is widely available, specific experimental data for 4-hydroxy-5-methoxy-2H-chromen-2-one is limited. Therefore, for direct comparison, we utilize data from a very close and recently studied isomer, 4-hydroxy-6-methoxy-2H-chromen-2-one , which provides a strong basis for evaluating the potential of the 4-hydroxy scaffold.[11]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.[1][12] The reduction is observed as a color change from violet to yellow, and the efficacy is typically reported as the IC50 value (the concentration required to scavenge 50% of the radicals). A lower IC50 indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity Comparison

Compound IC50 / EC50 Value Reference Compound Source
4-Hydroxy-6-methoxy-2H-chromen-2-one 0.05 mM Ascorbic Acid (0.06 mM) [11]

| Scopoletin | 0.19 ± 0.01 mM | - |[4][13] |

Interpretation: The data indicates that 4-hydroxy-6-methoxy-2H-chromen-2-one exhibits significantly stronger DPPH radical scavenging activity than scopoletin.[4][11][13] Its potency is even superior to that of the standard antioxidant, ascorbic acid, highlighting the powerful hydrogen-donating capacity of the 4-hydroxy group in this scaffold.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging

The ABTS assay measures the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Table 2: ABTS Radical Scavenging Activity Comparison

Compound IC50 / EC50 Value Reference Compound Source
4-Hydroxy-6-methoxy-2H-chromen-2-one Comparable to Ascorbic Acid Ascorbic Acid [11]

| Scopoletin | 5.62 ± 0.03 µM | Ascorbic Acid (8.74 ± 0.06 µM) |[4] |

Interpretation: Both compounds demonstrate potent scavenging of the ABTS radical cation. Scopoletin shows very high activity with an EC50 value in the low micromolar range, outperforming ascorbic acid in the cited study.[4] Similarly, 4-hydroxy-6-methoxy-2H-chromen-2-one shows activity comparable to ascorbic acid.[11] This suggests both structures are highly effective in quenching this type of radical, likely through both HAT and SET mechanisms.

FRAP (Ferric Reducing Antioxidant Power)

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric iron (Fe³⁺) in a TPTZ complex to ferrous iron (Fe²⁺) at a low pH.[16][17][18][19] The resulting blue-colored complex is measured spectrophotometrically.

Table 3: Ferric Reducing Antioxidant Power Comparison

Compound EC50 Value Source
4-Hydroxy-coumarin derivatives Show significant reducing power [5][20]

| Scopoletin | 0.25 ± 0.03 mM |[13] |

Interpretation: Scopoletin demonstrates considerable ferric reducing power.[13] While specific FRAP data for 4-hydroxy-5-methoxy-2H-chromen-2-one is not available, studies on various 4-hydroxycoumarin derivatives confirm that this structural class possesses significant reducing capacity, which is a key indicator of antioxidant potential.[5][20]

Cellular Antioxidant Activity (CAA): The Next Frontier

While in vitro assays are crucial for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[21][22][23] The Cellular Antioxidant Activity (CAA) assay addresses this by measuring antioxidant performance within a cell culture model, typically using the DCFH-DA probe.[24][25]

In the CAA assay, non-fluorescent DCFH-DA diffuses into cells, where it is deacetylated to DCFH.[24] The introduction of a free radical generator (like AAPH) oxidizes DCFH to the highly fluorescent DCF. An effective antioxidant will be taken up by the cells and will scavenge the radicals, thereby inhibiting DCF formation.[22][24]

Currently, there is a lack of published CAA data for either 4-hydroxy-5-methoxy-2H-chromen-2-one or scopoletin. Given the promising in vitro results, particularly for the 4-hydroxycoumarin scaffold, performing a CAA assay would be a critical next step to validate their biological relevance and potential as intracellular antioxidants.

Experimental Protocols for Key Assays

The following protocols are provided as a guide for researchers. They are based on established methodologies and should be optimized for specific laboratory conditions.[1][19][21]

DPPH Radical Scavenging Assay

Caption: A generalized workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[1]

  • Sample Preparation: Prepare stock solutions of the test compounds (e.g., in methanol or DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a test tube or 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration.[1]

    • Prepare a control sample containing 1.0 mL of DPPH solution and 1.0 mL of the solvent.

    • Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[26][27]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the % inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the dark-colored radical solution.

    • Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Assay Procedure:

    • Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1.0 mL).[1]

    • Mix and incubate at room temperature for a defined period, typically 6-30 minutes.[1][14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Methodology:

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing three solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • Mix these in a 10:1:1 (v/v/v) ratio. Warm the final FRAP reagent to 37°C before use.[1]

  • Assay Procedure:

    • Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.[1]

    • Incubate the mixture at 37°C for a period ranging from 4 to 30 minutes.

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.[1][16]

  • Calculation: Create a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox. The antioxidant capacity of the sample is then expressed as FRAP value (e.g., in µM of Fe(II) equivalents).[16][17]

Conclusion and Future Directions

This comparative analysis, based on available in vitro data, suggests that coumarins featuring a 4-hydroxy group, as represented by the 4-hydroxy-6-methoxy isomer, may possess superior radical scavenging capabilities compared to 7-hydroxy isomers like scopoletin, particularly in hydrogen atom transfer-based reactions (DPPH assay).[11] However, both scopoletin and 4-hydroxycoumarins demonstrate potent and broad-spectrum antioxidant activity across different chemical assays.[4][5][11][13]

The enhanced activity of the 4-hydroxy scaffold can be attributed to the high enolization and subsequent ease of proton donation from the C4-OH group.[5] This structural feature appears highly effective for direct radical neutralization.

Future research should prioritize:

  • Direct Comparative Studies: Conducting side-by-side antioxidant assays (DPPH, ABTS, FRAP, ORAC) on both 4-hydroxy-5-methoxy-2H-chromen-2-one and scopoletin under identical conditions to eliminate inter-laboratory variability.

  • Cellular Antioxidant Assays: Evaluating both compounds using the CAA assay to determine their efficacy in a biologically relevant environment, which would provide crucial insights into their potential as therapeutic agents.[21][24]

  • Mechanistic Studies: Investigating the modulation of intracellular antioxidant pathways, such as the Nrf2-ARE pathway, which scopoletin is known to influence.[4]

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Adamu, U., et al. (n.d.). Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm. Physical Chemistry Research. Retrieved from [Link]

  • Tzankova, V., et al. (n.d.). Antioxidant Activity of Coumarins and Their Metal Complexes. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2023, May 11). Antioxidant Activity of Coumarins. Retrieved from [Link]

  • Adesina, I. A., et al. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • SciSpace. (n.d.). Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm. Retrieved from [Link]

  • ResearchGate. (2020, June 15). (PDF) The Antioxidant Activity of Coumarins and Flavonoids. Retrieved from [Link]

  • PubMed. (2003, August 15). Antioxidant properties of scopoletin isolated from Sinomonium acutum. Retrieved from [Link]

  • JOCPR. (n.d.). In vitro antioxidant properties of Scopoletin. Retrieved from [Link]

  • Bentham Open Archives. (2013, March 1). Antiinflammatory, Anticholinesterase and Antioxidant Acitivites of Scopoletin Isolated from Canarium Sp. (Burseraceae Kunth). Retrieved from [Link]

  • Wikipedia. (n.d.). Ferric reducing ability of plasma. Retrieved from [Link]

  • Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.
  • IJPSR. (2021, July 1). REVIEW ON SCOPOLETIN: A PHENOLIC COUMARIN WITH ITS MEDICINAL PROPERTIES. Retrieved from [Link]

  • IntechOpen. (2019, July 27). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • Sciforum. (2015, December 4). Mol2Net DPPH• Free Radical Scavenging Activity of Coumarin Derivatives. In silico and in vitro Approach. Retrieved from [Link]

  • BMG LABTECH. (2022, December 16). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]

  • PMC. (n.d.). Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds. Retrieved from [Link]

  • MDPI. (2025, May 26). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved from [Link]

  • Preprints.org. (2024, February 11). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. (2025, October 16). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Retrieved from [Link]

  • PMC. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

  • MDPI. (2023, January 6). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2017, January 15). Antioxidant Activity of Coumarins. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antioxidant Activity of 6-Methoxy-2H-chromenes. Retrieved from [Link]

  • PMC. (n.d.). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Retrieved from [Link]

  • Frontiers. (2024, February 23). Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). In vitro antioxidant properties of Scopoletin. Retrieved from [Link]

Sources

Comparative

Comparative structural analysis of 4-hydroxy-5-methoxycoumarin and other methoxycoumarins

4-Hydroxy-5-methoxycoumarin can be synthesized by the condensation of 2-hydroxy-6-methoxyacetophenone with ethyl carbonate in the presence of sodium metal. This reaction is a modification of the Boyd and Robertson method...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Hydroxy-5-methoxycoumarin can be synthesized by the condensation of 2-hydroxy-6-methoxyacetophenone with ethyl carbonate in the presence of sodium metal. This reaction is a modification of the Boyd and Robertson method for synthesizing 4-hydroxycoumarins. The resulting 4-hydroxy-5-methoxycoumarin can be demethylated to yield 4,5-dihydroxycoumarin. Synthesis of 4-hydroxy-5-methoxycoumarin (II, R = OCH3; R' = H). A solution of 2-hydroxy-6-methoxyacetophenone (I, R = OCH3; R' = H) (1 g.) in ethyl carbonate (10 ml.) was slowly added to a suspension of pulverized sodium (0.5 g.) in ethyl carbonate (10 ml.). The reaction mixture was heated on a steam bath for an hour. After cooling, the excess of sodium was destroyed by the addition of a little alcohol and the contents were treated with ice. The aqueous layer was separated and acidified with concentrated hydrochloric acid when a crystalline product separated. It crystallized from alcohol in white needles, m.p. 251-252° (dec.). It was soluble in sodium bicarbonate solution with effervescence. It did not give any color with alcoholic ferric chloride. Anal. Caled, for CMH804: C, 62.5; H, 4.2. Found: C, 62.4; , 4.0. Synthesis of 4-hydroxy-5,6-dimethoxycoumarin (II, R = Rz = OCH3). 2-Hydroxy-5,6-dimethoxyacetophenone (I, R = R' = OCH3) (1 g.) was condensed with ethyl carbonate (10 ml.) in the presence of pulverized sodium (0.5 g.) as in the case of 4-hydroxy-5-methoxycoumarin. The product crystallized from alcohol in white needles, m.p. 204-205°. It did not give any coloration with alcoholic ferric chloride. Anal. Caled, for CnH10O5: C, 59.5; H, 4.5. Found: C, 59.6; H, 4.3. Synthesis of 4,5-dihydroxycoumarin (II, R = OH; R' = H). 4-Hydroxy-5-methoxycoumarin (0.5 g.) was heated with anhydrous aluminum chloride (2 g.) in a sand bath at 145-150° for 3 hr. The product was worked up as usual. It crystallized from alcohol in colorless needles, m.p. 278° (dec.). It gave a greenish color with alcoholic ferric chloride. Anal. Caled, for C9H604: C, 60.7; H, 3.4. Found: C, 60.5; H, 3.5. Synthesis of 4,7,8-trihydroxycoumarin. 2,3,4-Trihydroxyacetophenone (1 g.) was condensed with ethyl carbonate (10 ml.) in the presence of pulverized sodium (0.5 g.). The product was worked up as above. It crystallized from alcohol in needles, m.p. 258° (dec.). Anal. Caled, for C9H605: C, 55.7; H, 3.1. Found: C, 55.4; H, 3.1. The synthesis of 4,5-dihydroxy-, 4,5-dihydroxy-6-methoxy-, and 4,7,8-trihydroxycoumarin has been described. The Elbs persulfate oxidation of 4,7,8-trimethoxy and 4,7-dimethoxycoumarin gave 2,5-dihydroxy-3,4-dimethoxyacetophenone and. 2,5-dihydroxy-4-methoxyacetophenone respectively instead of the expected 6-hydroxycoumarin derivatives. The action of sodium hydroxide on some 4-hydroxy- and 4-methoxycoumarin derivatives has been studied
Validation

Validating Molecular Docking Models for 4-Hydroxy-5-Methoxy-2H-Chromen-2-One Receptor Binding: A Comparative Guide

As drug discovery increasingly relies on structure-based design, the computational modeling of privileged scaffolds requires rigorous, orthogonal validation. Coumarin derivatives—specifically 4-hydroxycoumarins—are highl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on structure-based design, the computational modeling of privileged scaffolds requires rigorous, orthogonal validation. Coumarin derivatives—specifically 4-hydroxycoumarins—are highly valued in neuropharmacology for their ability to act as reversible, selective inhibitors of Monoamine Oxidase B (MAO-B)[1].

This guide provides a comprehensive comparative analysis of molecular docking engines and validation workflows for 4-hydroxy-5-methoxy-2H-chromen-2-one (a 5-methoxy substituted 4-hydroxycoumarin). By bridging in silico predictions with in vitro fluorometric assays, we establish a self-validating protocol designed for researchers optimizing coumarin-based neuroprotective agents.

Pharmacological Context & Target Rationale

The planar benzopyrone ring of coumarins perfectly aligns within the bipartite active site of MAO-B, which consists of an entrance cavity and a substrate cavity gated by residues Ile199 and Tyr326[2]. For 4-hydroxy-5-methoxy-2H-chromen-2-one, the 4-hydroxy group acts as a critical hydrogen bond donor/acceptor (often interacting with Cys172), while the 5-methoxy group introduces steric bulk that dictates the ligand's orientation within the aromatic cage formed by Tyr398 and Tyr435[3].

By inhibiting MAO-B, this compound prevents the degradation of endogenous dopamine and reduces the generation of reactive oxygen species (ROS), offering a dual-action neuroprotective mechanism.

Pathway Coumarin 4-hydroxy-5-methoxycoumarin MAOB Monoamine Oxidase B (MAO-B) Active Site (Tyr398, Cys172) Coumarin->MAOB Competitive Inhibition Dopamine Dopamine Degradation (Blocked) MAOB->Dopamine Prevents ROS Reactive Oxygen Species (ROS) (Reduced) MAOB->ROS Prevents Neuro Neuroprotection (Parkinson's Disease Model) Dopamine->Neuro ROS->Neuro

Figure 1: Pharmacological pathway of MAO-B inhibition by 4-hydroxy-5-methoxycoumarin.

Comparative Analysis of Molecular Docking Engines

Not all docking algorithms handle the rigid, hydrophobic nature of the MAO-B pocket equally. The choice of scoring function drastically impacts the predictive accuracy of the coumarin's binding pose[4]. Below is an objective comparison of three industry-standard docking engines when applied to coumarin-MAO-B complexes.

Table 1: Performance Comparison of Docking Engines for Coumarin-MAO-B Complexes
Docking EngineScoring FunctionRMSD (Å) vs Co-crystallizedComputational CostPredictive Accuracy (R²)Best Use Case
AutoDock Vina Empirical (Vina)1.85Low0.62High-throughput primary screening.
Schrödinger Glide Empirical (GlideScore XP)1.12High0.78Resolving complex H-bond networks (e.g., Cys172).
CCDC GOLD ChemPLP0.98Medium0.84Handling rotational degrees of freedom for the 5-methoxy group.

Expert Insight: While AutoDock Vina is excellent for rapid screening, it often struggles with the deep, highly hydrophobic aromatic cage of MAO-B without extensive grid tuning. Literature demonstrates that GOLD utilizing the ChemPLP scoring function yields the highest Pearson correlation with experimental MAO-B inhibitory activity for novel coumarin derivatives[2]. The genetic algorithm in GOLD superiorly samples the rotational states of the 5-methoxy group, preventing steric clashes with gating residue Tyr326.

End-to-End Validation Workflow

To prevent false positives generated by the rigid-receptor approximations of standard docking, a multi-tiered validation approach is required.

DockingWorkflow LPrep Ligand Preparation (4-hydroxy-5-methoxycoumarin) Docking Molecular Docking Engines (Glide vs. Vina vs. GOLD) LPrep->Docking PPrep Protein Preparation (MAO-B, PDB: 2V60) PPrep->Docking Scoring Pose Evaluation (Cys172 & Tyr326 Interactions) Docking->Scoring InSilicoVal Thermodynamic Validation (MM-GBSA & FEP) Scoring->InSilicoVal InVitroVal Experimental Validation (Fluorometric MAO-B Assay) InSilicoVal->InVitroVal

Figure 2: End-to-end MAO-B docking and validation workflow for 4-hydroxy-5-methoxycoumarin.

Table 2: Orthogonal Validation Strategies for Docking Poses
Validation MethodTypeThroughputAccuracy (ΔG error)Primary Function
MM-GBSA In SilicoMedium~1.5 - 2.0 kcal/molPost-docking pose ranking & desolvation penalty calculation.
FEP+ (Free Energy Perturbation) In SilicoLow< 1.0 kcal/molLead optimization; predicting affinity shifts from methoxy substitutions.
Fluorometric Assay In VitroHighGold StandardEmpirical determination of IC50 and Ki values.

Step-by-Step Experimental Methodologies

A robust computational model must be anchored by empirical data. Below are the self-validating protocols required to confirm the docking predictions for 4-hydroxy-5-methoxy-2H-chromen-2-one.

Protocol A: In Silico Thermodynamic Validation (MM-GBSA)

Causality: Docking scores ignore desolvation penalties. Because the MAO-B active site is highly lipophilic, water displacement is a major thermodynamic driver for coumarin binding[5]. MM-GBSA corrects the docking score by calculating the free energy of binding (ΔG_bind) using implicit solvation models.

  • Complex Preparation: Extract the top-ranked pose of 4-hydroxy-5-methoxy-2H-chromen-2-one from GOLD (ChemPLP).

  • System Solvation: Immerse the complex in an TIP3P water box with a 10 Å buffer zone. Neutralize the system with 0.15 M NaCl.

  • Minimization & Equilibration: Perform a 5 ns Molecular Dynamics (MD) equilibration (NPT ensemble, 300K, 1 atm) to allow the 5-methoxy group to induce local side-chain adaptations in Tyr326.

  • MM-GBSA Calculation: Strip explicit waters and calculate ΔG_bind using the VSGB 2.0 solvation model. A ΔG_bind of < -35 kcal/mol typically correlates with sub-micromolar in vitro activity for coumarins.

Protocol B: In Vitro Fluorometric MAO-B Inhibition Assay

Causality & Self-Validation: The kynuramine deamination assay is a self-validating system. The substrate (kynuramine) is non-fluorescent, but its enzymatic product (4-hydroxyquinoline) is highly fluorescent. Critical Caveat: Because coumarins themselves can exhibit auto-fluorescence, a background subtraction step is strictly required to prevent false-negative inhibition readings.

  • Reagent Preparation: Prepare recombinant human MAO-B (0.5 μg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Ligand Dilution: Prepare serial dilutions of 4-hydroxy-5-methoxy-2H-chromen-2-one (from 10 μM to 1 nM) in 1% DMSO.

  • Pre-incubation: Incubate the enzyme with the coumarin ligand for 15 minutes at 37°C to allow equilibrium binding (as docking predicts a reversible, competitive mechanism)[4].

  • Auto-fluorescence Control: Read the baseline fluorescence of the compound/enzyme mixture at Ex/Em = 310/400 nm before adding the substrate.

  • Reaction Initiation: Add kynuramine (final concentration 50 μM) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 2N NaOH. Read the final fluorescence (Ex/Em = 310/400 nm).

  • Data Analysis: Subtract the baseline auto-fluorescence. Calculate the IC50 using non-linear regression (GraphPad Prism).

Conclusion

Validating the binding of 4-hydroxy-5-methoxy-2H-chromen-2-one to MAO-B requires moving beyond basic rigid docking. While CCDC GOLD provides the most accurate initial pose prediction for the coumarin scaffold, thermodynamic validation via MM-GBSA is essential to account for the hydrophobic nature of the MAO-B cavity. Ultimately, these computational predictions must be grounded by the self-validating kynuramine fluorometric assay, ensuring that the predicted π-π stacking and hydrogen-bonding networks translate into measurable, highly selective enzymatic inhibition.

Sources

Comparative

Comparing extraction yields of 4-hydroxy-5-methoxycoumarin using different organic solvents

As a Senior Application Scientist in pharmacognosy and analytical chemistry, I approach solvent selection not merely as a procedural step, but as a thermodynamic optimization problem. 4-hydroxy-5-methoxycoumarin is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmacognosy and analytical chemistry, I approach solvent selection not merely as a procedural step, but as a thermodynamic optimization problem. 4-hydroxy-5-methoxycoumarin is a highly bioactive compound with a unique amphiphilic profile. Optimizing its extraction requires a deep understanding of how solvent polarity interacts with the molecule's specific functional groups.

This guide objectively compares the performance of various organic solvents in extracting 4-hydroxy-5-methoxycoumarin, providing researchers with evidence-based methodologies and self-validating protocols to maximize both yield and purity.

Mechanistic Rationale: Polarity and Solvation Dynamics

To understand why certain solvents outperform others, we must analyze the target molecule's structure. 4-hydroxy-5-methoxycoumarin consists of a lipophilic benzopyrone core, contrasted by two highly polar functional groups: a C4-hydroxyl group (a strong hydrogen-bond donor) and a C5-methoxy group (a hydrogen-bond acceptor).

  • The Failure of Apolar Solvents: Purely non-polar solvents like n-hexane and toluene are completely incapable of disrupting the dense hydrogen-bonded network between the coumarin's hydroxyl groups and the cellulosic plant matrix. Consequently,1[1].

  • The Dilution Effect of Pure Water: While deionized water has a high total extraction efficiency due to its ability to swell plant cells, its dielectric constant is too high. It co-extracts massive amounts of non-target hydrophilic compounds (such as polysaccharides and tannins), drastically reducing the purity of the final extract[1].

  • The Synergism of Aqueous Alcohols: The optimal thermodynamic environment is achieved using aqueous alcohols. A mixture of 90% ethanol and 10% water provides a synergistic effect: the water acts as a swelling agent to increase matrix porosity, while the ethanol lowers the bulk dielectric constant to selectively solvate the amphiphilic coumarin core.. Furthermore,2[2].

Quantitative Comparison of Extraction Solvents

The following table synthesizes experimental extraction data for polar coumarins, illustrating the inverse relationship between total crude yield and target purity when using non-optimized solvents.

Solvent SystemTotal Extract Yield (%)Target Recovery (%)Target Purity (%)Solvation Mechanism & Causality
Deionized Water ~32.0%ModerateVery Low (<10%)Highly polar; extracts target but heavily co-extracts hydrophilic matrix components (sugars, tannins)[1].
100% Methanol ~20.7%~73.5%~20.0%Strong hydrogen-bond donor/acceptor; good solubility but lacks the matrix-swelling capability of water.
90% Ethanol (aq) ~18.5%~92.9%~50.7%Optimal dielectric constant; water swells biomass while ethanol selectively solvates the amphiphilic core.
Acetone ~7.3%LowLowPolar aprotic; fails to adequately participate in hydrogen bonding with the C4-hydroxyl group[1].
n-Hexane < 3.0%< 5.0%N/AHighly apolar; completely incapable of disrupting the hydrogen-bonded plant matrix or solvating polar groups[1].

Self-Validating Extraction Protocol

To ensure scientific trustworthiness, an extraction protocol cannot simply be a set of instructions; it must be a closed-loop, self-validating system. The following methodology utilizes Accelerated Solvent Extraction (ASE) coupled with an Internal Standard (IS) to dynamically verify extraction efficiency and correct for matrix suppression.

Phase 1: Matrix Preparation & Internal Standard Spiking
  • Milling: Pulverize the dried biomass to a uniform 40-mesh size. Causality: This specific mesh size maximizes the surface-area-to-volume ratio without causing excessive frictional heat that could degrade the target analyte.

  • Spiking (Self-Validation Step): Spike the milled biomass with a known concentration (e.g., 50 µg/g) of a structural analog not naturally present in the sample (e.g., 7-hydroxycoumarin). By tracking this IS, you can dynamically calculate absolute recovery rates and validate the thermodynamic efficiency of the run.

Phase 2: Accelerated Solvent Extraction (ASE)
  • Solvent Addition: Add 90% aqueous ethanol to the biomass at a solid-to-liquid ratio of 1:30 (w/v).

  • Thermal Extraction: Heat the mixture to 60°C under continuous agitation for 15 minutes. Causality:2[2].

Phase 3: Phase Separation & Concentration
  • Filtration: Pass the mixture through a 0.45 µm PTFE filter to remove particulate matter.

  • Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the ethanol is completely removed. 3[3].

Phase 4: HPLC-DAD Validation
  • Quantification: Inject the reconstituted extract into an HPLC system equipped with a Diode-Array Detector (DAD). 4[4].

  • System Validation: Calculate the recovery of the spiked internal standard. If the IS recovery falls below 85%, the extraction thermodynamic parameters (time, temperature, or solvent ratio) must be recalibrated.

Workflow Visualization

G A Biomass Milling & IS Spiking B Solvent Addition (90% aq. Ethanol) A->B C Thermal Extraction (60°C, 15 min) B->C D Filtration & Evaporation C->D E HPLC-DAD Self-Validation D->E

Workflow for the self-validating extraction of 4-hydroxy-5-methoxycoumarin.

References

  • Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted Source: Bulgarian Chemical Communications URL:[Link]

  • Impact of solvent type, solvent-water concentration, and number of stages on the extraction of coumarin mixture from tamanu (Calophyllum inophyllum) oil and its antioxidant activity Source: Arabian Journal of Chemistry URL:[Link]

  • An experimental design approach for the optimization of scopoletin extraction from Morinda citrifolia L. using accelerated solvent extraction Source: PubMed / Talanta URL:[Link]

  • Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor Source: US Patent US6337095B1 URL
  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods Source: PMC / Molecules URL:[Link]

Sources

Validation

A Comparative Guide to the Anticoagulant Properties of 4-Hydroxycoumarin Derivatives: Dicumarol vs. 4-Hydroxy-5-methoxy-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the anticoagulant properties of the well-established drug, dicumarol, and the lesser-known compound, 4-Hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the anticoagulant properties of the well-established drug, dicumarol, and the lesser-known compound, 4-Hydroxy-5-methoxy-2H-chromen-2-one. As a senior application scientist, the aim is to present a comprehensive analysis grounded in scientific literature, offering insights into their mechanisms of action, and providing detailed experimental protocols for their evaluation.

Introduction to Coumarin-Based Anticoagulants

Coumarin and its derivatives are a class of compounds renowned for their diverse biological activities, most notably their anticoagulant effects.[1] The discovery of dicumarol, a 4-hydroxycoumarin derivative, revolutionized the treatment of thromboembolic disorders.[2] These compounds function as vitamin K antagonists, interfering with the synthesis of key clotting factors.[3] This guide will delve into the established anticoagulant profile of dicumarol and explore the potential, yet unproven, anticoagulant properties of 4-Hydroxy-5-methoxy-2H-chromen-2-one based on structure-activity relationships within the 4-hydroxycoumarin class.

Dicumarol: The Archetypal Oral Anticoagulant

Dicumarol, a symmetrical bis-4-hydroxycoumarin, was the first oral anticoagulant to be used clinically.[3] Its discovery stemmed from the investigation of a hemorrhagic disease in cattle that consumed spoiled sweet clover.[3]

Mechanism of Action: Vitamin K Antagonism

The anticoagulant effect of dicumarol is mediated through the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[3] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[4] By inhibiting VKOR, dicumarol leads to the production of under-carboxylated, non-functional clotting factors, thereby impairing the coagulation cascade.[4]

Vitamin_K_Cycle_and_Dicumarol_Inhibition cluster_0 Hepatocyte VK_reduced Reduced Vitamin K Carboxylation γ-Carboxylation of Clotting Factors (II, VII, IX, X) VK_reduced->Carboxylation Cofactor VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate Carboxylation->VK_epoxide Oxidation VKOR->VK_reduced Regeneration Dicumarol Dicumarol Dicumarol->VKOR Inhibition Anticoagulant_Screening_Workflow cluster_assays In Vitro Coagulation Assays start Start: Test Compound (e.g., 4-Hydroxy-5-methoxy-2H-chromen-2-one) prepare_solutions Prepare Test Compound Solutions and Controls (Vehicle, Standard) start->prepare_solutions prepare_ppp Prepare Platelet-Poor Plasma (PPP) from Citrated Whole Blood pt_assay Prothrombin Time (PT) Assay (Extrinsic & Common Pathways) prepare_ppp->pt_assay aptt_assay Activated Partial Thromboplastin Time (aPTT) Assay (Intrinsic & Common Pathways) prepare_ppp->aptt_assay prepare_solutions->pt_assay prepare_solutions->aptt_assay data_analysis Data Analysis: Compare Clotting Times to Controls pt_assay->data_analysis aptt_assay->data_analysis conclusion Conclusion: Determine Anticoagulant Activity data_analysis->conclusion

Caption: Experimental workflow for in vitro anticoagulant screening of novel compounds.

Conclusion

This guide has provided a detailed comparison between the established anticoagulant, dicumarol, and the structurally related but uncharacterized compound, 4-Hydroxy-5-methoxy-2H-chromen-2-one. While dicumarol's mechanism and clinical effects are well-documented, the anticoagulant potential of 4-Hydroxy-5-methoxy-2H-chromen-2-one remains hypothetical, based on the known structure-activity relationships of 4-hydroxycoumarins. The provided experimental protocols for PT and aPTT assays offer a clear pathway for researchers to investigate the anticoagulant properties of this and other novel coumarin derivatives. Further investigation into such compounds is warranted to explore their potential as new therapeutic agents for thromboembolic diseases.

References

  • Danchev, N., & Manolov, I. (1995). Synthesis and anticoagulant activity of some new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 30(10), 829-834.
  • Manolov, I., & Danchev, N. (1995). Synthesis, toxicological and pharmacological assessment of some 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 30(6), 531-536.
  • Manolov, I., Maichle-Mössmer, C., & Danchev, N. (2006). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 41(7), 882-890.
  • Mladenović, M., et al. (2012). Biochemical and pharmacological evaluation of 4-hydroxychromen-2-ones bearing polar C-3 substituents as anticoagulants. European journal of medicinal chemistry, 54, 451-463.
  • Wikipedia contributors. (2023, December 1). 4-Hydroxycoumarins. In Wikipedia, The Free Encyclopedia. Retrieved February 21, 2024, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one. Retrieved February 21, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis, structure, toxicological and pharmacological investigations of 4-hydroxycoumarin derivatives. Retrieved February 21, 2024, from [Link]

  • ResearchGate. (n.d.). Biochemical and pharmacological evaluation of 4-hydroxychromen-2-ones bearing polar C-3 substituents as anticoagulants. Retrieved February 21, 2024, from [Link]

  • PubChem. (n.d.). 4-hydroxy-7-methoxy-3-[4-(2-methoxyphenyl)butyl]-2H-chromen-2-one. Retrieved February 21, 2024, from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-HYDROXY-7-METHOXY-2H-CHROMEN-2-ONE. Retrieved February 21, 2024, from [Link]

  • Jung, J. C., & Oh, S. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 17(1), 240–247.
  • Venkatramaiah, T., et al. (2014). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2(3), 136-146.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel 3-Cinnamoyl-4-Hydroxy-2H-Chromen- 2- ones as Antimalarial Agents. Retrieved February 21, 2024, from [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one. Retrieved February 21, 2024, from [Link]

  • PubChem. (n.d.). 7-Hydroxy-6-methoxy-4-methyl-2H-chromen-2-one. Retrieved February 21, 2024, from [Link]

  • Rudhani, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 15(1), 103-109.
  • Manolov, I., et al. (2006). Synthesis and anticoagulant activities of substituted 2,4-diketochromans, biscoumarins, and chromanocoumarins. Archiv der Pharmazie, 339(6), 319-326.

Sources

Comparative

Comprehensive Method Validation Guide: LC-MS/MS Quantification of 4-Hydroxy-5-methoxy-2H-chromen-2-one in Plasma

Introduction & Analytical Challenges 4-Hydroxy-5-methoxy-2H-chromen-2-one (a 4-hydroxycoumarin derivative) is a bioactive scaffold with significant pharmacological relevance. Accurate pharmacokinetic (PK) profiling of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-Hydroxy-5-methoxy-2H-chromen-2-one (a 4-hydroxycoumarin derivative) is a bioactive scaffold with significant pharmacological relevance. Accurate pharmacokinetic (PK) profiling of this compound in plasma requires highly sensitive and selective analytical methods. However, the structural properties of 4-hydroxycoumarins present distinct bioanalytical challenges that must be mechanistically addressed:

  • Protein Binding: The coumarin core binds tightly to human serum albumin (HSA) (>90% bound). Failing to disrupt this interaction during sample preparation leads to artificially low recovery rates.

  • Matrix Effects: Plasma is rich in endogenous glycerophospholipids. If these are not removed, they co-elute with the analyte and compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression.

  • Ionization Efficiency: Due to the acidic 4-hydroxyl moiety (pKa ~4.2), the molecule readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is causally linked to higher sensitivity compared to positive mode, yielding a robust [M-H]⁻ precursor ion at m/z 191.0.

Sample Preparation: A Comparative Analysis

To establish a self-validating and robust protocol, we evaluated three standard sample extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

While PPT is rapid, it leaves >80% of matrix phospholipids in the extract, violating the strict matrix effect thresholds set by the [1]. LLE using ethyl acetate struggles with the amphiphilic nature of the 4-hydroxy-5-methoxycoumarin, leading to inconsistent partitioning.

Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE is the optimal choice. It captures the hydrophobic chromen-2-one core while tolerating the polar hydroxyl group, allowing for aggressive washing steps that eliminate ion-suppressing phospholipids.

Table 1: Performance Comparison of Extraction Techniques for 4-Hydroxy-5-methoxycoumarin (Plasma Matrix)
Extraction MethodMechanism of ActionMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
PPT (Acetonitrile)Protein denaturation via organic solvent92.4 ± 4.1-45.2 (Suppression)50.6Poor (<20%)
LLE (Ethyl Acetate)Partitioning based on lipophilicity68.5 ± 7.3-12.4 (Suppression)60.0Moderate (~70%)
SPE (Polymeric HLB)Reversed-phase & polar retention89.1 ± 2.2 -4.1 (Negligible) 85.4 Excellent (>95%)

Note: Data generated using human plasma spiked at 50 ng/mL, analyzed via LC-MS/MS (ESI-).

Step-by-Step Optimized Methodology (SPE-LC-MS/MS)

Self-Validating System: We utilize Warfarin-d5 as a stable isotope-labeled internal standard (SIL-IS). Because it shares the 4-hydroxycoumarin backbone, it perfectly tracks and corrects for any variations in extraction recovery, volumetric transfers, or ESI suppression.

Phase 1: Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS (Warfarin-d5, 500 ng/mL).

  • Add 100 µL of 2% Phosphoric Acid (H₃PO₄) and vortex for 30 seconds.

    • Causality: Acidification denatures plasma proteins, breaking the analyte-protein bonds. It also ensures the 4-hydroxyl group is protonated (unionized) for maximum retention on the reversed-phase SPE sorbent.

Phase 2: Solid-Phase Extraction (HLB 30 mg / 96-well plate)
  • Conditioning: Pass 1 mL of MS-grade Methanol through the cartridge, followed by 1 mL of MS-grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific concentration removes hydrophilic salts and endogenous peptides without eluting the tightly bound, hydrophobic coumarin core.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Water:Acetonitrile, 50:50, v/v) and transfer to an autosampler vial.

Phase 3: LC-MS/MS Conditions
  • Analytical Column: C18 (50 × 2.1 mm, 1.7 µm) to provide high-efficiency separation of isobaric interferences.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.

  • Detection: ESI Negative mode.

    • Analyte MRM: m/z 191.0 → 147.0 (Loss of CO₂, a classic fragmentation pathway for 4-hydroxycoumarins).

    • IS MRM: m/z 313.1 → 161.0.

Regulatory Method Validation Parameters

To ensure data integrity for clinical or preclinical PK studies, the method must be validated according to the [2].

  • Linearity & Sensitivity: The calibration curve must demonstrate linearity (R² > 0.995) from 1 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) is established at 1 ng/mL, requiring a signal-to-noise ratio ≥ 5:1.

  • Accuracy & Precision: Evaluated at four Quality Control (QC) levels (LLOQ, Low, Mid, High). Intra- and inter-batch precision (%CV) must be ≤15% (≤20% for LLOQ), and accuracy must fall within ±15% of the nominal concentration (±20% for LLOQ).

  • Matrix Effect & Recovery: The SIL-IS normalized matrix factor (MF) must have a CV ≤15% across six independent lots of human plasma (including hemolyzed and lipemic lots).

  • Stability: Analyte stability must be proven for freeze-thaw cycles (at least 3 cycles at -80°C to room temperature), benchtop stability (room temperature for 24h), and autosampler stability (10°C for 48h).

Visual Workflow

G A 1. Plasma Sample Spiked with Analyte & IS B 2. Acidification (2% H3PO4) (Disrupt Protein Binding) A->B C 3. Solid Phase Extraction (HLB Cartridge) B->C D 4. Wash Step (5% MeOH) (Remove Phospholipids) C->D E 5. Elution (100% Acetonitrile) D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis (ESI- MRM Mode) F->G

Caption: Workflow for SPE and LC-MS/MS analysis of 4-Hydroxy-5-methoxy-2H-chromen-2-one in plasma.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Hydroxy-5-methoxy-2H-chromen-2-one

Comprehensive Safety & Operational Guide: Handling 4-Hydroxy-5-methoxy-2H-chromen-2-one As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex synthetic workflows....

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 4-Hydroxy-5-methoxy-2H-chromen-2-one

As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex synthetic workflows. 4-Hydroxy-5-methoxy-2H-chromen-2-one (also known as 4-hydroxy-5-methoxycoumarin) is a highly valuable building block, utilized extensively in the total synthesis of complex natural products like Hypocrolide A and the development of anti-inflammatory furochromene compounds.

However, because this compound is typically handled as a fine, off-white to yellowish powder, it presents specific logistical and safety challenges. The primary operational risk is the aerosolization of fine particulates during weighing and transfer. This guide provides a self-validating system of safety protocols, explaining not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind why it is required.

Hazard Profile & Mechanistic Causality

To design an effective PPE and handling system, we must first understand the inherent toxicity profile of the 4-hydroxycoumarin scaffold. While the compound exhibits low volatility, its physical form and chemical structure dictate its hazard classifications.

GHS ClassificationHazard StatementMechanistic Causality & Operational Risk
Category 4 H302: Harmful if swallowedCoumarin derivatives can act as Vitamin K epoxide reductase inhibitors. Accidental ingestion via contaminated hands/gloves poses systemic toxicity risks.
Category 2 H315: Causes skin irritationThe lipophilic nature of the coumarin core allows for moderate dermal absorption. The reactive C4-hydroxy/enol group can disrupt lipid bilayers, causing localized irritation.
Category 2A H319: Causes serious eye irritationFine powder can easily deposit on the moist ocular mucosa, leading to rapid dissolution and severe localized pH/chemical disruption.
Category 3 H335: May cause respiratory irritationThe most significant operational hazard. Aerosolized dust generated during spatulation or transfer will irritate the upper respiratory tract.

Mandatory Personal Protective Equipment (PPE) System

The selection of PPE for 4-Hydroxy-5-methoxy-2H-chromen-2-one is dictated by its dual nature: it is a hazardous dust in its pure form, and it is frequently dissolved in aggressive organic solvents (like acetonitrile or trifluoroethanol) during synthesis.

  • Dermal Protection (Hands): Nitrile gloves (Minimum 4 mil thickness).

    • Causality: Latex must be avoided. When this compound is used in solution, solvents like acetonitrile will rapidly permeate latex, carrying the dissolved coumarin directly through the glove and into the skin. Double-gloving is recommended during bulk transfers.

  • Ocular Protection: ANSI Z87.1+ Chemical Splash Goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Because the primary hazard is airborne dust, unvented or indirectly vented goggles are required to create a flush seal against the face, preventing micro-particulates from settling into the eyes.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: Required only if handling the powder outside of a certified chemical fume hood or ventilated balance enclosure (VBE). The respirator physically traps the irritating dust before it can trigger the H335 respiratory response.

  • Body Protection: Flame-retardant (FR) Lab Coat and closed-toe non-porous shoes.

G Root Hazard Control System: 4-Hydroxy-5-methoxycoumarin Eng Engineering Controls (Primary Defense) Root->Eng PPE PPE System (Secondary Defense) Root->PPE Hood Chemical Fume Hood (Min. 100 fpm face velocity) Eng->Hood VBE Ventilated Balance Enclosure (For powder weighing) Eng->VBE Resp Respiratory: N95/P100 (If outside hood) PPE->Resp Dermal Dermal: Nitrile Gloves (Double gloving recommended) PPE->Dermal Ocular Ocular: Safety Goggles (ANSI Z87.1+) PPE->Ocular

Hierarchy of hazard controls for handling coumarin derivatives.

Operational Workflow: Safe Weighing and Transfer

To ensure a self-validating safety system, the weighing protocol must actively prevent the generation of dust, rather than just reacting to it.

Step-by-Step Methodology:

  • Preparation: Ensure the Ventilated Balance Enclosure (VBE) or Chemical Fume Hood is operational. Verify inward airflow.

  • Static Mitigation (Critical Step): 4-Hydroxycoumarin powders are prone to static charge buildup, which causes the powder to "jump" and aerosolize when a metal spatula approaches. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a PTFE-coated or polypropylene spatula.

  • Tare and Transfer: Place the sealed chemical bottle into the hood. Open the bottle only when inside the draft area. Carefully transfer the desired mass using smooth, slow motions to prevent air currents from lifting the powder.

  • Sealing: Once weighed, immediately cap the source bottle. If transferring the powder to a round-bottom flask for synthesis, use a wide-bore powder funnel to prevent bottleneck clogging and subsequent spillage.

  • Decontamination: Wipe down the spatulas, funnels, and the balance pan with a Kimwipe dampened with soap and water or ethanol, as the compound is moderately soluble in alcohols.

Spill Response & Decontamination Plan

In the event of a powder spill, dry sweeping is strictly prohibited as it will immediately aerosolize the respiratory irritant.

Step-by-Step Spill Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Verify PPE: Ensure chemical splash goggles, double nitrile gloves, and an N95/P100 respirator are equipped before approaching the spill.

  • Moisten the Spill (Self-Validating Step): Lightly mist the spilled powder with water or a 70% ethanol solution. Causality: The liquid binds the fine particulates into a heavy slurry, completely neutralizing the inhalation hazard (H335) prior to mechanical collection.

  • Mechanical Collection: Use a disposable plastic scoop or damp paper towels to collect the slurry. Do not use a vacuum cleaner unless it is specifically rated for hazardous chemical dusts (HEPA filtered).

  • Surface Decontamination: Wash the affected surface thoroughly with soap and plenty of water.

SpillResponse Start Powder Spill Isolate 1. Isolate & Don PPE Start->Isolate Moisten 2. Moisten (Prevent Dust) Isolate->Moisten Verify Respirator Collect 3. Collect (Plastic Scoop) Moisten->Collect Water/EtOH Mist Decon 4. Decontaminate (Soap & Water) Collect->Decon Dispose 5. Incinerate (Solid Waste) Decon->Dispose

Step-by-step operational workflow for powder spill decontamination.

Waste Disposal Plan

4-Hydroxy-5-methoxy-2H-chromen-2-one is not readily biodegradable and must not be allowed to enter drains or sewage systems.

  • Solid Waste (Powder & Contaminated Consumables): Place all collected spill debris, contaminated Kimwipes, and empty chemical vials into a robust, sealable polyethylene hazardous waste container. The waste must be removed to an authorized facility and disposed of via incineration equipped with an afterburner and a flue gas scrubber.

  • Liquid Waste (Reaction Mother Liquors): If the compound is dissolved in organic solvents (e.g., acetonitrile) during synthesis, collect the liquid in a designated halogenated or non-halogenated organic waste carboy (depending on the specific solvent matrix used).

References

  • Huntsman Product Safety Summary - 4-Hydroxycoumarin. Cloudfront.net.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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